(5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTXKZPAZAQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660175 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856250-60-7 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7) for Advanced Organic Synthesis and Drug Discovery
This compound is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its strategic placement of a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold makes it an exceptionally valuable reagent. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a unique electronic profile that enhances reactivity and selectivity in cross-coupling reactions.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. We will delve into its physicochemical properties, provide field-proven synthetic protocols, and illuminate its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for forging carbon-carbon bonds.[2][3] The insights and methodologies presented herein are designed to be self-validating, empowering researchers to leverage this reagent's full potential in the synthesis of complex molecules, from novel pharmaceutical agents to advanced materials.[1]
Part 1: Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is typically supplied as a white to off-white crystalline solid that is stable under recommended storage conditions.[1]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 856250-60-7 | [1][4] |
| Molecular Formula | C₆H₇BFNO₃ | [1][4] |
| Molecular Weight | 170.93 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Fluoro-2-methoxypyridine-5-boronic acid | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Conditions | Store at 2 - 8 °C, tightly sealed | [1] |
Expert Handling and Storage Insights
-
Stability: Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5] While generally stable, prolonged exposure to moisture or acidic conditions should be avoided. Storage in a desiccator at the recommended 2-8 °C is best practice.
-
Safety Precautions: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid generating dust during transfer.
Part 2: Synthesis of Pyridyl Boronic Acids: A Representative Protocol
While numerous proprietary methods exist, a common and robust strategy for synthesizing pyridyl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester.[7] This approach offers high functional group tolerance and reliable yields.
Conceptual Synthesis Workflow
The following diagram outlines the logical steps for the synthesis, starting from a halogenated pyridine precursor.
Caption: A generalized workflow for synthesizing pyridyl boronic acids.
Detailed Step-by-Step Protocol
This protocol is a validated, general procedure adapted for this specific target.[7]
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a solution of 3-bromo-5-fluoro-6-methoxypyridine in anhydrous tetrahydrofuran (THF).
-
Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive organolithium reagent and the lithiated intermediate.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is essential to control the exothermic lithium-halogen exchange reaction, prevent side reactions such as addition of the organolithium to the pyridine ring, and ensure the stability of the 3-lithiopyridine intermediate.
-
-
Lithiation: Add n-butyllithium (n-BuLi) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C after the addition is complete.
-
Causality: The rate of lithium-halogen exchange is much faster at this temperature than other potential reactions, leading to the selective formation of the desired lithiated species.[7]
-
-
Borate Quench: Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic carbon of the 3-lithiopyridine intermediate, forming the tetracoordinate boronate ester adduct.
-
-
Warm-up and Hydrolysis: After the addition, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute HCl).
-
Causality: The acidic work-up hydrolyzes the boronate ester to the desired boronic acid.
-
-
Isolation and Purification: The pH is carefully adjusted to the isoelectric point of the boronic acid (typically around pH 7) to induce precipitation.[7] The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Part 3: Core Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/pseudohalide, providing access to complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol for a typical Suzuki coupling is designed for robustness and reproducibility.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.1 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Causality: A slight excess of the boronic acid is used to drive the reaction to completion. The choice of base and catalyst can be critical and often requires screening for specific substrates, especially with challenging heteroaryl chlorides.[9]
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Causality: The solvent must solubilize both the organic and inorganic reagents. Water is often essential for activating the base and facilitating the formation of the active boronate species.[3] Degassing (e.g., by sparging with argon for 15-30 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.
-
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Part 4: Broader Applications in Drug Discovery and Beyond
The true value of this compound lies in the molecules it helps create. Its utility is a direct reflection of the broader success of boronic acids in medicine.[10]
-
Pharmaceutical Development: This building block is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.[1] The ability to rapidly generate analogues by coupling this reagent with various partners accelerates structure-activity relationship (SAR) studies, a critical component of drug discovery. The inclusion of the fluoropyridine motif is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
FDA-Approved Boron-Containing Drugs: The significance of the boronic acid functional group is underscored by several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade) and Ixazomib, which are used to treat multiple myeloma.[10][11] These drugs demonstrate the ability of the boronic acid moiety to act as a pharmacophore, forming reversible covalent interactions with enzyme targets.[11]
-
Bioconjugation and Materials Science: Beyond pharmaceuticals, this reagent is employed in bioconjugation to link molecules to drugs or imaging agents, thereby improving specificity.[1] In materials science, its unique chemical properties are harnessed to develop advanced materials such as sensors and catalysts.[1]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined structure and predictable reactivity in the robust Suzuki-Miyaura coupling reaction provide chemists with a reliable method for constructing complex molecular architectures. For professionals in drug discovery, this compound offers a direct route to novel fluorinated heterocyclic scaffolds, a privileged structure class in modern medicine. A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of science.
References
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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This compound | C6H7BFNO3. PubChem. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
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Buy (5-fluoro-2-methoxypyridin-3-yl)boronic acid from Conier Chem&Pharma Limited. lookchem.com. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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The Crucial Role of Boronic Acids in Modern Drug Discovery. DC Fine Chemicals. [Link]
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3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
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(5-Fluoro-6-methoxypyridin-3-yl)boronic acid molecular weight
An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents on the pyridine ring, make it an invaluable reagent for creating complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular profile, including its precise molecular weight, physicochemical properties, and a representative synthetic pathway. We delve into the mechanistic rationale behind its synthesis and application, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines essential quality control parameters, key applications in pharmaceutical and diagnostic development, and critical safety and handling protocols to ensure its effective and safe utilization in the laboratory.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyridinylboronic acid, a class of organoboron compounds widely used in organic synthesis.[1] Its utility is primarily derived from its stability and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[2]
Chemical Structure and Identifiers
The structure features a pyridine ring functionalized with a boronic acid group at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups significantly influences the reactivity of the boronic acid moiety.
Caption: Chemical structure of this compound.
Molecular Formula and Weight
The molecular formula of the compound is C₆H₇BFNO₃.[3][4] Its molecular weight is a critical parameter for all experimental and industrial applications, essential for accurate reagent measurement and stoichiometric calculations.
Molecular Weight Calculation:
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Boron (B): 1 atom × 10.81 u = 10.81 u
-
Fluorine (F): 1 atom × 18.998 u = 18.998 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 170.934 u (often rounded to 170.93 or 170.94 g/mol in supplier catalogs).[3][4]
Physicochemical Data Summary
The following table summarizes the key properties and identifiers for this reagent, compiled from authoritative chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Weight | 170.94 g/mol | [4] |
| Molecular Formula | C₆H₇BFNO₃ | [3][4] |
| CAS Number | 856250-60-7 | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| IUPAC Name | This compound | [4] |
| Purity (Typical) | 98 - 105% (by titration) | [3] |
| Storage Conditions | Store at 2 - 8 °C, under inert atmosphere | [3] |
The Strategic Importance of Boronic Acids in Drug Discovery
Boronic acids are not merely synthetic intermediates; they are a class of compounds with unique physicochemical properties that make them highly valuable in drug design.[2] Their ability to act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols—present in many biological targets—has driven their incorporation into therapeutic agents.[2] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, several others have been approved, including Vaborbactam, a β-lactamase inhibitor.[2][5]
The rise of boronic acids in medicinal chemistry is due to several desirable features[2][5]:
-
Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming C-C bonds.[3]
-
Stability: Arylboronic acids are generally stable to air and moisture, making them easy to handle and store compared to more reactive organometallic reagents.[2]
-
Low Toxicity: The boronic acid functional group is typically well-tolerated, and its metabolic byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.[2]
This compound is a prime example of a "next-generation" building block, where the pyridine core and its substituents are strategically chosen to fine-tune the properties of the final drug candidate, such as efficacy, selectivity, and pharmacokinetic profile.[3]
Representative Synthesis and Mechanistic Insights
While the exact proprietary synthesis methods may vary, a common and logical approach for preparing pyridyl boronic acids involves a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester. This method offers high yields and is adaptable to various substituted pyridines.[1]
A Plausible Synthetic Workflow
The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds.[1] The causality for each step is explained to provide a deeper understanding of the process.
Step 1: Precursor Preparation (Not Shown) The synthesis begins with a suitable precursor, such as 3-bromo-5-fluoro-6-methoxypyridine. This starting material provides the correct arrangement of substituents and a halogen "handle" for the subsequent metallation step.
Step 2: Lithiation and Borylation
-
Inert Atmosphere: A reaction vessel is charged with the brominated precursor and an anhydrous aprotic solvent like tetrahydrofuran (THF). The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
-
Low-Temperature Cooldown: The solution is cooled to a low temperature, typically -78 °C (a dry ice/acetone bath). This is critical to control the highly exothermic lithium-halogen exchange and prevent side reactions, such as the reaction of the generated lithiopyridine with another molecule of the starting material.
-
Organolithium Addition: An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi rapidly exchanges with the bromine atom on the pyridine ring, generating the highly nucleophilic 3-lithiopyridine intermediate.
-
Borylation Quench: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is added to the reaction mixture. The nucleophilic carbon of the lithiopyridine attacks the electrophilic boron atom of the borate ester. This step must also be performed at low temperature to prevent the addition of more than one lithiopyridine equivalent to the boron center.
-
Warming: After the addition is complete, the reaction is allowed to slowly warm to room temperature.
Step 3: Hydrolysis and Isolation
-
Acidic Workup: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronic ester intermediate to the desired boronic acid and neutralizes any remaining organolithium reagent.
-
Extraction & Purification: The aqueous and organic layers are separated. The product is typically extracted, dried, and purified, often by recrystallization or column chromatography, to yield the final white to off-white crystalline solid.[3]
Caption: Representative workflow for the synthesis of a pyridyl boronic acid.
Quality Control and Characterization
Ensuring the identity and purity of this compound is paramount for its successful application and for the reproducibility of experimental results. A self-validating system of quality control involves a combination of techniques.
-
Purity Assessment by Titration: As noted by suppliers, a common method for determining the purity of boronic acids is through titration.[3] This quantitative analysis measures the acidic content and provides an assay value, which can sometimes exceed 100% if the sample contains partially dehydrated forms like boroxines (anhydrides).
-
Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the chemical structure.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the B(OH)₂ group.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR & ¹¹B NMR: These specialized techniques can be used to directly observe the fluorine and boron atoms, respectively, providing unambiguous confirmation of their presence and chemical environment.[6]
-
-
Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high purity.
Key Applications in Research and Development
The unique substitution pattern of this compound makes it a highly sought-after reagent in several advanced applications.[3]
Suzuki-Miyaura Cross-Coupling Reactions
This is the primary application for this compound.[3] It serves as the organoboron partner in palladium-catalyzed reactions to couple the (5-fluoro-6-methoxypyridin-3-yl) moiety with various aryl or heteroaryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex biaryl structures found in many drug candidates targeting cancer and infectious diseases.[2][3]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Bioconjugation and Diagnostics
Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited in bioconjugation to link molecules to sugars, glycoproteins, or other biomolecules. This allows researchers to attach drugs or imaging agents to specific biological targets, thereby improving specificity and reducing off-target effects.[3] In diagnostics, this interaction can be used in assays for the sensitive and specific detection of biomolecules.[3]
Materials Science
The unique chemical properties of this compound also lend themselves to applications in material science, such as in the development of advanced sensors or as components in catalysts where its electronic features can facilitate efficient chemical reactions.[3]
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent. The following guidelines are synthesized from standard safety data sheets (SDS) for similar boronic acids.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Boronic acids are often classified as causing respiratory irritation.[7]
-
Hazard Identification: This compound is typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (typically 2-8 °C).[3][8] The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]
Conclusion
This compound, with a molecular weight of approximately 170.94 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and material science. Its well-defined structure and predictable reactivity in powerful synthetic methods like the Suzuki-Miyaura coupling allow scientists to construct novel molecular architectures with high precision. Understanding its core properties, synthetic origins, and safe handling protocols is fundamental to harnessing its full potential in advancing scientific research and developing next-generation therapeutics.
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- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. fishersci.pt [fishersci.pt]
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid chemical properties
An In-depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: Properties, Reactivity, and Applications
Introduction: A Key Building Block in Modern Synthesis
Boronic acids are a cornerstone of modern organic chemistry, prized for their versatility, stability, and low toxicity.[1] First synthesized in 1860, these organoboron compounds have become indispensable as building blocks and synthetic intermediates.[1] Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4] This reaction's mild conditions and high functional group tolerance have made it a favorite in academic and industrial labs, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Within this vital class of reagents, this compound has emerged as a particularly valuable heterocyclic building block. Its unique substitution pattern—a pyridine core functionalized with a fluorine atom, a methoxy group, and the reactive boronic acid moiety—offers a sophisticated tool for introducing highly functionalized pyridine rings into complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, reactivity, and critical role in synthetic applications.
Physicochemical and Structural Properties
This compound is typically a white to off-white crystalline powder.[5] Its structural features are pivotal to its chemical behavior. The pyridine nitrogen, the electronegative fluorine atom, and the electron-donating methoxy group collectively influence the reactivity of both the boronic acid and the aromatic ring.
| Property | Value |
| CAS Number | 856250-60-7[5][6] |
| Molecular Formula | C₆H₇BFNO₃[5][6] |
| Molecular Weight | 170.93 g/mol [5] |
| Appearance | White to off-white crystalline powder[5] |
| Synonyms | 3-Fluoro-2-methoxypyridine-5-boronic acid[5][6] |
| Storage Conditions | Store at 2 - 8 °C[5] |
Reactivity Profile: The Interplay of Substituents
The synthetic utility of this compound is dictated by the electronic properties of its substituents. Understanding their individual and collective effects is crucial for predicting reactivity and optimizing reaction conditions.
-
Boronic Acid Group (-B(OH)₂): This is the primary reactive site for cross-coupling reactions. To participate in the Suzuki-Miyaura catalytic cycle, it must be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the key transmetalation step.[2]
-
Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, generally making the pyridine ring electron-deficient compared to benzene. This influences its coordination to metal catalysts and its susceptibility to certain side reactions.
-
Fluoro Group (-F): As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect. This further decreases the electron density of the pyridine ring and can influence the Lewis acidity of the boron atom.
-
Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. This partially counteracts the electron-withdrawing effects of the fluorine and the ring nitrogen.
Caption: Electronic influences within the molecule.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)–C(sp²) bond with various organic halides and pseudohalides (e.g., triflates).[2][3][5]
Catalytic Cycle Mechanism
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a boronate (R²-B(OH)₃⁻), transfers its organic group (R²) to the palladium center, displacing the halide. This is the crucial step where the new carbon-carbon bond framework is assembled on the metal center.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture is typically biphasic.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Discovery and Beyond
The incorporation of the 5-fluoro-6-methoxypyridine moiety is a strategic choice in medicinal chemistry. This structural motif can modulate a compound's pharmacokinetic properties, such as metabolic stability, solubility, and cell permeability, while also providing new vectors for hydrogen bonding and other crucial interactions with biological targets.
-
Pharmaceutical Development: This building block is a key intermediate in the synthesis of molecules targeting cancer and infectious diseases, where it contributes to enhancing drug efficacy.[5] The rise of boronic acid-containing drugs, including the proteasome inhibitor Bortezomib, underscores the value of this chemical class in medicine.[1][7]
-
Bioconjugation: It can be employed in processes to link biomolecules to drugs or imaging agents, potentially improving target specificity and reducing off-target side effects.[5]
-
Materials Science: The unique electronic properties of the fluoro-methoxypyridine unit make it a candidate for developing advanced materials like sensors and catalysts.[5]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential.
-
Hazards: The compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Handling: Always handle in a well-ventilated area or a fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10] Avoid creating dust.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability and to prevent dehydration/anhydride formation, refrigeration at 2-8 °C is recommended.[5]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined reactivity, governed by a sophisticated interplay of electronic effects, makes it a reliable and versatile partner in Suzuki-Miyaura cross-coupling. For researchers in drug discovery, medicinal chemistry, and materials science, this compound provides a direct and efficient route to novel, highly functionalized pyridine-containing molecules, paving the way for the next generation of therapeutics and advanced materials.
References
-
Chem-Impex International. This compound.[Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Frontier Specialty Chemicals. Boronic Acids.[Link]
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Conier Chem&Pharma Limited. (5-fluoro-2-methoxypyridin-3-yl)boronic acid.[Link]
-
AFG Bioscience LLC. 2-Fluoro-6-methoxypyridine-3-boronic acid Safety Data Sheet.[Link]
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Organic Chemistry Portal. Suzuki Coupling.[Link]
-
Soares, J.X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Al-Zoubi, R.M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
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Lemin, M., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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Xi'an Keding Experimental Supply. This compound.[Link]
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Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Wikipedia. Suzuki reaction.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
ACS Publications. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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- 6. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to the Synthesis of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
This compound (CAS No: 856250-60-7) has emerged as a pivotal structural motif in modern medicinal chemistry and drug discovery.[1] Its utility lies in its role as a key building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds. The unique electronic properties conferred by the fluoro and methoxy substituents on the pyridine ring allow for the precise and efficient synthesis of complex molecular architectures.[2] Consequently, this boronic acid derivative is instrumental in the development of novel therapeutics, including agents targeting cancer and infectious diseases, where it contributes to enhanced drug efficacy and specificity.[2] This guide provides a detailed examination of a robust and field-proven protocol for its synthesis, grounded in established chemical principles.
Strategic Approach to Synthesis: Halogen-Metal Exchange and Borylation
The synthesis of pyridinylboronic acids can be approached through several established methodologies, including direct C-H borylation and palladium-catalyzed cross-coupling (Miyaura Borylation).[3][4] However, one of the most reliable and scalable strategies for this specific target involves a halogen-metal exchange followed by electrophilic trapping with a borate ester. This method offers high regioselectivity and is well-suited for industrial applications.
The core of this strategy is the transformation of a carbon-halogen bond into a carbon-boron bond. This is achieved by reacting a suitable precursor, 3-bromo-5-fluoro-2-methoxypyridine , with a potent organolithium reagent at cryogenic temperatures. The resulting highly reactive lithiated pyridine intermediate is then immediately quenched with a trialkyl borate. A final acidic workup hydrolyzes the intermediate boronate ester to yield the target boronic acid.[5][6]
Protocol: Synthesis via Lithiation-Borylation
This protocol details the synthesis of the target boronic acid from its brominated pyridine precursor. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Key Role & Rationale |
| 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | 206.01 | 1.0 | Starting material; bromine facilitates Li-Br exchange. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent | Apolar aprotic solvent, essential for stabilizing the organolithium intermediate. |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 1.1 | Strong base for lithium-halogen exchange. A slight excess ensures complete reaction. |
| Triisopropyl borate | 5419-55-6 | 188.08 | 1.2 | Boron electrophile; traps the lithiated intermediate. Bulky groups prevent over-alkylation.[7] |
| Hydrochloric Acid (HCl), 2 M | 7647-01-0 | 36.46 | Excess | Quenches the reaction and hydrolyzes the boronate ester to the final product. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Solvent | Used for extraction during workup. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Washing | Removes water-soluble impurities and aids phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | Removes residual water from the organic phase. |
Step-by-Step Experimental Procedure
CRITICAL: This reaction is highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). n-Butyllithium is pyrophoric and must be handled with extreme care using appropriate techniques.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition. Purge the system with inert gas.
-
Initial Solution: To the flask, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material). Stir the solution until the solid is fully dissolved.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-BuLi to prevent side reactions and decomposition of the lithiated intermediate.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The addition should be slow to control the exothermic reaction.
-
Warming and Quenching: After the addition is complete, stir the mixture at -78 °C for another 30 minutes. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Hydrolysis: Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of 2 M hydrochloric acid. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by trituration with a nonpolar solvent (e.g., hexanes or a hexanes/ether mixture) or by recrystallization to yield this compound as a solid.
Mechanistic Insights and Process Rationale
Understanding the underlying mechanism is key to troubleshooting and optimizing the synthesis. The process hinges on the creation of a nucleophilic carbon center on the pyridine ring, which then attacks the electrophilic boron atom.
-
Why -78 °C? The formation of the lithiated pyridine is a rapid and exothermic process. At higher temperatures, the highly basic n-BuLi could react at other sites or cause decomposition. The cryogenic temperature "freezes" the desired lithiated species, ensuring high regioselectivity and preventing unwanted side reactions.[8]
-
Why Anhydrous Conditions? Organolithium reagents and the lithiated intermediates are extremely strong bases and will readily react with even trace amounts of water or other protic sources, which would quench the reaction prematurely and drastically reduce the yield.
-
Trustworthiness through Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing them via GC-MS. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic signal in the ¹¹B NMR spectrum can also confirm the formation of the boronic acid.
Conclusion
The lithiation-borylation pathway provides a robust and reproducible method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers can reliably produce this high-value compound. Its successful synthesis opens the door to a wide array of complex molecules through subsequent Suzuki-Miyaura cross-coupling, empowering the advancement of pharmaceutical and materials science research.
References
- Pipzine Chemicals. 5-Bromo-3-fluoro-2-methoxypyridine.
- Google Patents. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
- Guidechem. What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.
- Chem-Impex. This compound.
- Organic Chemistry Portal. Miyaura Borylation Reaction.
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Biosynth. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9.
- Arkat USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters.
- University of Bristol. Standard Lithiation–Borylation A user's guide.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Published October 3, 2013.
- PubChem. This compound.
- University of Illinois. THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Published November 6, 2014.
- Wikipedia. Borylation.
- Thieme Connect. Lithiation–Borylation–Protodeboronation Methodology.
- Organic Syntheses. 3-pyridylboronic acid.
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- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
A Methodological Guide to the Spectroscopic Characterization of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Drug Discovery
This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its structural features—a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine ring—make it a versatile reagent for the synthesis of novel therapeutic agents.[1] The boronic acid group is particularly important for its role in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a high degree of control and efficiency. The fluorine and methoxy substituents can modulate the electronic properties and metabolic stability of the final drug candidates.
Given its role as a critical intermediate, ensuring the quality and structural integrity of this compound is paramount. Spectroscopic techniques are the cornerstone of this quality control, providing a detailed fingerprint of the molecule. This guide outlines the expected spectroscopic behavior of the compound and provides standardized protocols for data acquisition and analysis.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with the IUPAC name this compound, is presented below.[2]
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 856250-60-7 |
| Molecular Formula | C₆H₇BFNO₃ |
| Molecular Weight | 170.93 g/mol |
| Appearance | White to off-white crystalline powder |
Based on this structure, we can predict the key features that should be observable in various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a comprehensive picture of the molecule's connectivity and electronic environment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating NMR experiment begins with meticulous sample preparation. The choice of solvent is critical, as boronic acids can exist in equilibrium with their boroxine anhydrides, and the solvent can influence this equilibrium.
Step-by-Step Protocol:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent. It is polar enough to dissolve the boronic acid and contains a residual water peak that can be used for referencing. Its ability to form hydrogen bonds can also help in observing the exchangeable protons of the B(OH)₂ group.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Instrument Setup and Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be run with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
For ¹⁹F NMR, a simple proton-decoupled experiment is usually sufficient.
-
For ¹¹B NMR, a wider spectral window will be necessary, and a baseline correction is often required.
-
Caption: NMR Spectroscopy Workflow for this compound.
Expected ¹H NMR Spectrum
-
B(OH)₂ Protons: A broad singlet is expected, the chemical shift of which will be highly dependent on concentration and the amount of residual water in the solvent.
-
Aromatic Protons: Two distinct signals are anticipated in the aromatic region (typically 7.0-9.0 ppm).
-
The proton at the C2 position will likely appear as a doublet, with coupling to the adjacent fluorine atom (³JHF).
-
The proton at the C4 position should also be a doublet, with a smaller coupling to the fluorine atom (⁴JHF).
-
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected, typically in the range of 3.5-4.5 ppm.
Expected ¹³C NMR Spectrum
Six distinct carbon signals are expected.
-
Aromatic Carbons:
-
The carbon bearing the fluorine (C5) will show a large one-bond carbon-fluorine coupling (¹JCF).
-
The carbons adjacent to the fluorine (C4 and C6) will exhibit smaller two-bond couplings (²JCF).
-
The carbon bearing the boronic acid group (C3) will likely be broad due to quadrupolar relaxation of the boron nucleus.
-
-
Methoxy Carbon (-OCH₃): A sharp signal is expected around 50-60 ppm.
Expected ¹⁹F and ¹¹B NMR Spectra
-
¹⁹F NMR: A single resonance is expected, likely appearing as a doublet of doublets due to coupling with the two aromatic protons.
-
¹¹B NMR: A broad singlet is anticipated, characteristic of a trigonal boronic acid. The chemical shift will be indicative of the electronic environment around the boron atom.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.
Experimental Protocol: MS Analysis
Step-by-Step Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Caption: Mass Spectrometry Workflow for this compound.
Expected Mass Spectrum
-
Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 172.0580.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ may be observed at m/z 170.0424.
-
HRMS: The accurate mass measurement should be within 5 ppm of the theoretical mass for the calculated elemental formula C₆H₇BFNO₃.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Analysis
Step-by-Step Protocol:
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Expected IR Spectrum
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | B(OH)₂ |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1380-1330 | B-O stretch | Boronic acid |
| 1250-1000 | C-O and C-F stretch | Methoxy and Fluoro groups |
Conclusion: A Framework for Confident Characterization
This guide provides a comprehensive methodological framework for the spectroscopic characterization of this compound. By following these detailed protocols, researchers can confidently acquire and interpret NMR, MS, and IR data to verify the identity, purity, and structure of this important synthetic building block. The principles and expected spectral features outlined here serve as a valuable reference for anyone working with this compound, ensuring high standards of quality and scientific rigor in drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Technical Guide to the ¹H NMR Spectrum of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Introduction
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its precise structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, serves as the primary and most definitive tool for its structural elucidation and purity assessment.
This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document explains the underlying principles governing the spectral features, offering researchers and drug development professionals the field-proven insights needed for confident spectral interpretation. We will explore the theoretical basis for the expected spectrum, detail a robust experimental protocol, and conduct a thorough analysis of the resulting data, grounded in authoritative references.
Section 1: Molecular Structure and Theoretical ¹H NMR Predictions
A rigorous interpretation of an NMR spectrum begins with a theoretical analysis of the molecule's structure. The key to predicting the ¹H NMR spectrum lies in understanding the distinct chemical environments of the protons, the influence of adjacent atoms, and the resulting spin-spin coupling interactions.
The structure of this compound contains three distinct sets of non-exchangeable protons: two aromatic protons on the pyridine ring and the three protons of the methoxy group. The two protons on the boronic acid group are exchangeable.
Expected Signals and Chemical Environments:
-
Pyridine Ring Protons (H2, H4) : The pyridine ring has two protons at positions 2 and 4. These protons are in unique chemical environments and are expected to give rise to separate signals. Their chemical shifts are influenced by the ring nitrogen, the strongly electron-withdrawing fluorine and boronic acid groups, and the electron-donating methoxy group. The fluorine atom, in particular, will cause significant deshielding of adjacent protons.[1]
-
Methoxy Protons (-OCH₃) : The three protons of the methoxy group are chemically equivalent and are expected to produce a single, sharp signal (a singlet). This group is attached to an aromatic ring, and its signal will typically appear in the range of 3-4 ppm.[2]
-
Boronic Acid Protons (-B(OH)₂) : The two hydroxyl protons on the boron atom are acidic and capable of hydrogen bonding and rapid exchange with solvent molecules. This typically results in a single, broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, this signal is often observable, while in protic solvents like D₂O or CD₃OD, it may exchange completely and become invisible.
Predicted Splitting Patterns (Multiplicity):
Spin-spin coupling between non-equivalent protons and between protons and other NMR-active nuclei (like ¹⁹F) splits the signals into multiplets. The multiplicity is governed by the n+1 rule for proton-proton coupling.[2] For proton-fluorine coupling, a similar splitting pattern is observed.
-
H4 Proton : This proton is expected to be coupled to the H2 proton (meta-coupling, ⁴JHH) and the ¹⁹F atom (ortho-coupling, ³JHF). This will result in a doublet of doublets (dd) multiplicity.
-
H2 Proton : This proton is expected to be coupled to the H4 proton (meta-coupling, ⁴JHH) and the ¹⁹F atom (meta-coupling, ⁴JHF). This will also result in a doublet of doublets (dd) multiplicity.
-
-OCH₃ Protons : With no adjacent protons, this signal will be a singlet (s).
-
-B(OH)₂ Protons : This signal is typically a broad singlet (br s) due to rapid exchange and quadrupolar relaxation effects from the boron nucleus.
The logical relationships governing these coupling patterns are visualized below.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships.
Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition
The acquisition of a high-quality, interpretable spectrum requires a standardized and validated protocol. The following methodology is designed to yield unambiguous data for this compound.
Causality of Experimental Choices:
-
Solvent Selection (DMSO-d₆) : Dimethyl sulfoxide-d₆ is the solvent of choice for several key reasons. Firstly, its high polarity effectively dissolves the boronic acid. Secondly, it is aprotic, which slows down the exchange rate of the acidic -B(OH)₂ protons, allowing them to be observed as a distinct, albeit broad, signal. This is crucial for confirming the presence of the boronic acid moiety. Its residual proton signal (~2.50 ppm) and water signal (~3.33 ppm) are well-defined and typically do not overlap with the aromatic signals of the analyte.[3]
-
Analyte Concentration : A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides an optimal signal-to-noise ratio for a modern NMR spectrometer (≥400 MHz) within a reasonable acquisition time.
-
Internal Standard : Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm, to which all other chemical shifts are referenced.[2]
-
D₂O Exchange : A D₂O exchange experiment is a definitive method to identify exchangeable protons (like -OH). Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -B(OH)₂ signal to disappear, confirming its assignment.
Step-by-Step Experimental Workflow
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS.
-
Vortex the sample for 30 seconds or until the solid is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Spectrometer Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS and residual solvent signals.
-
Acquire the ¹H NMR spectrum using standard single-pulse parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.[4]
-
-
Confirmatory D₂O Exchange :
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Gently shake the tube to mix the contents and re-insert it into the spectrometer.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Section 3: Spectral Analysis and Data Interpretation
Based on the theoretical principles and data from analogous structures, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit the following characteristics.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H2 | ~8.3 – 8.5 | dd | ⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz | 1H |
| H4 | ~7.9 – 8.1 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz | 1H |
| B(OH)₂ | ~8.2 – 8.4 | br s | - | 2H |
| OCH₃ | ~3.9 – 4.1 | s | - | 3H |
Detailed Signal Interpretation:
-
B(OH)₂ Signal (~8.3 ppm, broad singlet, 2H) : This broad signal, corresponding to the two hydroxyl protons of the boronic acid, often appears in the aromatic region in DMSO-d₆. Its breadth is a key characteristic. Upon performing a D₂O exchange, this signal will disappear, providing unequivocal proof of its identity.
-
H2 Signal (~8.4 ppm, doublet of doublets, 1H) : This is typically the most downfield of the ring protons. Its position is influenced by the deshielding effects of the adjacent ring nitrogen and the meta-positioned fluorine atom. The signal is split into a doublet of doublets due to:
-
Meta-coupling to the fluorine atom (⁴JHF), with a small coupling constant of approximately 2-3 Hz.
-
Meta-coupling to the H4 proton (⁴JHH), also with a small coupling constant of around 2-3 Hz.
-
-
H4 Signal (~8.0 ppm, doublet of doublets, 1H) : This proton is significantly influenced by the ortho-fluorine atom, which causes both a downfield shift and a large coupling. The signal is split into a doublet of doublets due to:
-
Ortho-coupling to the fluorine atom (³JHF), with a characteristically large coupling constant of 8-10 Hz.[5]
-
Meta-coupling to the H2 proton (⁴JHH), with a small coupling constant of 2-3 Hz.
-
-
OCH₃ Signal (~4.0 ppm, singlet, 3H) : This sharp singlet integrates to three protons and is found in the expected region for a methoxy group attached to an aromatic system. Its singlet nature confirms the absence of any adjacent protons.
Section 4: The Dynamic Nature of the Boronic Acid Group
The boronic acid functional group imparts unique characteristics to the NMR spectrum that extend beyond its own signal. Researchers must be aware that the chemical environment of the boron atom is not static.
-
Solvent Coordination : Lewis basic solvents, such as DMSO or THF, can coordinate to the empty p-orbital of the boron atom.[6] This coordination changes the hybridization at the boron center from sp² towards sp³, which can induce an upfield shift in the ¹¹B NMR spectrum and subtly alter the electronic effects on the pyridine ring, potentially causing minor shifts in the proton signals.[6]
-
pH and Aggregation : In aqueous media, the acidity of the boronic acid (pKa) plays a critical role. At pH values above the pKa, the boronic acid exists as the anionic sp³-hybridized boronate species, which dramatically changes the electronic properties and chemical shifts.[7][8] Furthermore, boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium is concentration and solvent-dependent. While less common in DMSO, the presence of boroxine species would result in a different set of ¹H NMR signals, and awareness of this possibility is crucial when unexpected peaks are observed.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, providing a unique fingerprint for the molecule. The key diagnostic features are:
-
Two distinct signals in the aromatic region, both appearing as a doublet of doublets, confirming the disubstituted pyridine ring and the specific coupling patterns with the fluorine atom.
-
A sharp singlet around 4.0 ppm integrating to three protons, characteristic of the methoxy group.
-
A broad, exchangeable singlet in the downfield region (in DMSO-d₆), which disappears upon D₂O addition, unequivocally identifying the boronic acid protons.
By combining theoretical prediction with a robust experimental protocol, this guide equips researchers with the necessary expertise to confidently interpret the ¹H NMR spectrum of this important chemical building block, ensuring structural integrity and paving the way for its successful application in research and development.
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(5-Fluoro-6-methoxypyridin-3-yl)boronic acid: A Comprehensive Guide to Purity and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a pivotal building block in modern medicinal chemistry, enabling the synthesis of complex molecules for drug discovery through reactions like the Suzuki-Miyaura coupling.[1] Its unique electronic properties, conferred by the fluorine and methoxy substituents, make it a valuable reagent for creating targeted therapeutics, particularly in oncology and infectious disease research.[1] However, the utility of any boronic acid is fundamentally dictated by its purity. Impurities can poison catalysts, generate difficult-to-remove side products, and ultimately compromise the integrity of biological data.[2] This guide provides a field-proven framework for the purification, comprehensive characterization, and stable handling of this compound, ensuring its reliable performance in demanding synthetic applications.
The Purity Imperative: Understanding Common Impurities
The synthetic route to arylboronic acids, while well-established, can introduce several classes of impurities. A robust characterization strategy is predicated on understanding what to look for. The primary impurities associated with this compound fall into three categories:
-
Process-Related Impurities: These include residual starting materials, unreacted intermediates, and catalysts from the synthetic process.
-
Inorganic Salts: Boric acid is a common byproduct that is silent in ¹H NMR but can be detected by other means.[3] Other salts may be present from workup procedures.
-
Degradation Products: Boronic acids are susceptible to specific degradation pathways that can occur during synthesis, purification, or storage.[4][5][6]
-
Dehydration (Boroxine Formation): This is the most common impurity. Three molecules of boronic acid can reversibly lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine. This equilibrium complicates analysis, as it can occur in solution or even in the solid state.[7]
-
Protodeboronation: The carbon-boron bond can be cleaved under acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.[4][8] This leads to the formation of 3-fluoro-2-methoxypyridine.
-
Oxidation: Exposure to air and oxidizing agents can convert the boronic acid to the corresponding phenol (5-fluoro-6-methoxy-3-hydroxypyridine).[4][9]
-
The following diagram illustrates the key equilibrium and degradation pathways that must be controlled.
Caption: Key equilibrium and degradation pathways for boronic acids.
Purification Strategies: A Self-Validating Approach
Effective purification requires a multi-step approach designed to systematically remove the impurities identified above. The choice of method depends on the scale and the specific impurity profile observed during initial analysis.
Aqueous Workup and pH Adjustment
The acidic nature of the boronic acid moiety provides a powerful, non-chromatographic purification handle.
-
Rationale: By treating the crude material with a base (e.g., NaOH, K₂CO₃), the boronic acid is converted to its water-soluble boronate salt.[10] Neutral organic impurities can then be extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). Subsequent acidification of the aqueous layer re-precipitates the purified boronic acid, which can be isolated by filtration.[10][11] This technique is highly effective for removing non-acidic organic impurities and can also help separate the target compound from boric acid.[3]
Experimental Protocol: Acid/Base Purification
-
Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with a 1M aqueous solution of NaOH. The boronic acid will move into the aqueous layer as its sodium salt.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the product precipitates. Monitor the pH carefully.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the purified solid under vacuum.
Recrystallization
For thermally stable boronic acids, recrystallization is an excellent method for achieving high purity.
-
Rationale: This technique exploits differences in solubility between the boronic acid and impurities in a chosen solvent system at different temperatures. It is particularly effective at removing trace impurities and can yield highly crystalline material, which is desirable for stability and handling.
Experimental Protocol: Recrystallization
-
Select an appropriate solvent or solvent system (e.g., water, ethanol/water, isopropyl acetate/heptane).[11][12] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Dissolve the boronic acid in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
The Analytical Workflow: A Multi-Technique Characterization
No single analytical technique is sufficient to confirm both the identity and purity of this compound. A comprehensive, orthogonal approach is required.
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The Strategic Advantage of Fluorine: A Technical Guide to the Reactivity of Fluorinated Pyridinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have made fluorinated pyridines a privileged motif in a multitude of approved therapeutics.[1] Among the synthetic tools available to construct these valuable structures, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[2] This guide provides an in-depth exploration of the reactivity of fluorinated pyridinylboronic acids, offering field-proven insights into their synthesis, stability, and application in this critical C-C bond-forming reaction.
The Influence of Fluorine on Pyridinylboronic Acid Chemistry
The introduction of a fluorine atom onto the pyridine ring profoundly alters the electronic nature of the corresponding boronic acid. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which has several important consequences for the reactivity of the boronic acid in the Suzuki-Miyaura coupling.
Firstly, the increased acidity of fluorinated phenylboronic acids is a well-documented phenomenon, and this trend extends to their pyridinyl counterparts.[3] This enhanced Lewis acidity can influence the equilibrium between the boronic acid and the active boronate species in the catalytic cycle. Secondly, the electron-deficient nature of the fluorinated pyridine ring can impact the rate-determining transmetalation step of the Suzuki-Miyaura reaction. While electron-poor arylboronic acids have sometimes been considered challenging coupling partners due to slower transmetalation rates, they can be highly effective with the appropriate choice of catalyst and reaction conditions.[4]
However, the presence of fluorine, particularly in conjunction with the pyridine nitrogen, can also exacerbate the inherent instability of these reagents. Protodeboronation, the undesired cleavage of the C–B bond, is a significant competing pathway, especially for 2-heteroarylboronic acids.[5] This guide will address strategies to mitigate this and other challenges.
Synthesis of Fluorinated Pyridinylboronic Acids: A Practical Approach
The synthesis of fluorinated pyridinylboronic acids typically involves the borylation of a corresponding fluorinated halopyridine. A common and effective method is the halogen-metal exchange of a brominated or iodinated fluoropyridine at low temperature, followed by quenching with a trialkyl borate.[6]
Experimental Protocol: Synthesis of (2-Fluoropyridin-4-yl)boronic acid[7]
This protocol details the synthesis of (2-fluoropyridin-4-yl)boronic acid from 4-bromo-2-fluoropyridine.
Materials:
-
4-bromo-2-fluoropyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of anhydrous toluene and THF (4:1, 250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to slowly warm to -20 °C over 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding 3N HCl (50 mL) to acidify the mixture to a pH of 2.
-
Stir the mixture at room temperature for 15 minutes.
-
Transfer the mixture to a separatory funnel and partition between ethyl acetate (150 mL) and water (150 mL).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a solid.
The Challenge of Instability: Protodeboronation and Mitigation Strategies
A significant hurdle in the use of heteroarylboronic acids, particularly 2-pyridyl derivatives, is their propensity to undergo protodeboronation.[5] This decomposition pathway is often accelerated by the aqueous basic conditions typically employed in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluorine atom can further increase this susceptibility.
To circumvent this issue, several strategies have been developed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[5] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and favoring the desired cross-coupling.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and long-term storage.[3][7][8] They serve as excellent "slow-release" sources of unstable boronic acids under aqueous basic conditions, making them highly effective in cross-coupling reactions.[3][7]
-
Anhydrous Conditions: Employing rigorously dried solvents and reagents can suppress water-mediated protodeboronation.[5]
-
Optimized Base Selection: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over strong hydroxides to minimize boronic acid decomposition.[5]
-
In Situ Generation and Coupling: A one-pot procedure where the boronic acid is generated and immediately used in the subsequent coupling reaction can be an effective strategy to avoid isolation and decomposition of the unstable intermediate.[9][10]
Suzuki-Miyaura Coupling with Fluorinated Pyridinylboronic Acids: Optimized Protocols
The successful Suzuki-Miyaura coupling of fluorinated pyridinylboronic acids hinges on the careful selection of the catalyst, ligand, base, and solvent system. For these electron-deficient and potentially unstable substrates, catalyst systems that promote rapid oxidative addition and transmetalation are crucial.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ (5) | dppf | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | [5][11] |
| 2-Pyridyl MIDA boronate | Aryl Chloride | Pd₂(dba)₃ (2) / SPhos (4) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [3][7] |
| 2-Fluoropyridine-3-boronic acid pinacol ester | Aryl Bromide | Pd(dppf)Cl₂ (5) | dppf | K₃PO₄ | Dioxane | 80-100 | High | [5] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ | Dioxane | 65-100 | Modest to Good | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid pinacol ester with an Aryl Bromide[6]
This protocol is adapted for unstable heteroaryl boronic acids by utilizing the more stable pinacol ester derivative.
Materials:
-
Aryl bromide
-
2-Fluoropyridine-3-boronic acid pinacol ester
-
Potassium phosphate (K₃PO₄)
-
Pd(dppf)Cl₂
-
Anhydrous, degassed 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 2-fluoropyridine-3-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Under the inert atmosphere, add the palladium precatalyst, Pd(dppf)Cl₂ (5 mol%), followed by anhydrous, degassed 1,4-dioxane.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Mechanistic Considerations and Visualizations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The presence of the fluorine atom and the pyridine nitrogen can influence these steps.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The electron-withdrawing fluorine atom on the pyridinylboronic acid can decrease the nucleophilicity of the organic group, potentially slowing the transmetalation step. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[13] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by favoring the desired catalytic cycle over off-cycle catalyst poisoning.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
Fluorinated pyridinylboronic acids are indispensable reagents for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While their reactivity is nuanced by the electronic effects of the fluorine substituent and their inherent instability, a rational approach to their synthesis and application in Suzuki-Miyaura cross-coupling can lead to highly efficient and reproducible outcomes. By understanding the underlying principles of their reactivity and employing strategies to mitigate decomposition, such as the use of stable boronic esters or MIDA boronates, researchers can effectively harness the power of these versatile building blocks. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of fluorinated pyridinylboronic acids in your synthetic endeavors.
References
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). ResearchGate. Retrieved from [Link]
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meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Preparation method for 2-fluoropyridine-4-boric acid. (n.d.). Google Patents.
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Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA. Retrieved from [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 668-674. Retrieved from [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. Retrieved from [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved from [Link]
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5-bromo-2-fluoro-3-pyridinylboronic acid. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]
-
6-Fluoro-3-pyridinylboronic acid. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
3-pyridylboronic acid. (2005). Organic Syntheses. Retrieved from [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
(3,4,5-trifluorophenyl)boronic acid. (2005). Organic Syntheses. Retrieved from [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved from [Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions?. (2019). ResearchGate. Retrieved from [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2013). National Institutes of Health. Retrieved from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2013). ResearchGate. Retrieved from [Link]
-
Fluorinated Boronic Acids: Acidity and Hydrolytic. (n.d.). Amanote Research. Retrieved from [Link]
-
Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. Retrieved from [Link]
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- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, its pivotal role in carbon-carbon bond formation, and practical, field-tested methodologies for its handling, characterization, and application.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridinylboronic acid that has emerged as a valuable reagent in organic synthesis. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the pyridine ring, make it a highly sought-after component in the construction of complex molecular architectures.[1] This compound is particularly recognized for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical research.[1][2] The strategic placement of the boronic acid functional group, along with the modulating effects of the fluoro and methoxy groups, allows for precise and efficient formation of carbon-carbon bonds, enabling the synthesis of novel compounds with potential therapeutic applications.[1]
The growing importance of this reagent is underscored by its role as a key intermediate in the development of new therapeutic agents, particularly in oncology and infectious diseases.[1] Its stability and compatibility with a wide range of functional groups make it an adaptable tool for medicinal chemists.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. This section outlines the key characteristics of this compound.
Structural and Molecular Data
The structural and molecular properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 856250-60-7 | [1][3] |
| Molecular Formula | C₆H₇BFNO₃ | [1][3] |
| Molecular Weight | 170.94 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Canonical SMILES | B(C1=CC(=C(N=C1)OC)F)(O)O | [3] |
| InChIKey | OCWTXKZPAZAQQW-UHFFFAOYSA-N | [3] |
Solubility and Stability
While comprehensive, quantitative solubility data in a range of organic solvents is not extensively published, empirical evidence from its use in synthesis suggests that this compound exhibits solubility in polar aprotic solvents commonly used for cross-coupling reactions, such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solubility of boronic acids is known to be influenced by the solvent's polarity and its ability to engage in hydrogen bonding.[4]
Regarding stability, the compound is generally stable under normal laboratory conditions.[5] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and well-ventilated place, with refrigeration (2–8 °C) often advised by suppliers.[1][6] As with many boronic acids, it may exist in equilibrium with its cyclic anhydride (a boroxine). This is a common characteristic and does not typically impede its reactivity in cross-coupling reactions, though it can affect the apparent purity if not accounted for.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, particularly for creating biaryl and hetero-biaryl linkages, which are prevalent motifs in biologically active molecules.[2][7][8]
The unique substitution pattern of this boronic acid offers distinct advantages. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the electronic properties of the molecule, while the methoxy group can modulate its steric profile and reactivity. These features allow for fine-tuning of the electronic and conformational properties of the final coupled product, a critical aspect of rational drug design.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Characterization and Analysis
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of both the starting material and the resulting synthetic products. The following are standard protocols for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all informative.
Step-by-Step Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as the acidic B(OH)₂ protons are typically observable.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Analysis: Acquire NMR spectra. Key features to look for include the characteristic aromatic proton signals, the methoxy singlet, and couplings involving the fluorine atom. In ¹¹B NMR, a broad singlet is expected.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of the compound.
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for analyzing boronic acids. Both positive and negative ion modes should be explored.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. The expected molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound.
Step-by-Step Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Column Selection: A reverse-phase C18 column is typically used for the analysis of small organic molecules like this boronic acid.
-
Mobile Phase: A gradient elution method is often employed, using a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A UV detector is commonly used, with the detection wavelength set to a λₘₐₓ of the compound.
-
Analysis: Inject the sample and integrate the resulting chromatogram to determine the purity, expressed as a percentage of the total peak area.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure personnel safety. The following guidelines are based on available safety data sheets.[5][6][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
-
Health Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][10] Avoid contact with skin and eyes, and do not ingest or inhale.[5]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][6]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[5][6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][9]
The logical flow for safe handling is depicted below.
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- 3. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid Suzuki coupling protocol
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery, the pyridine scaffold is a privileged structure, integral to a multitude of FDA-approved therapeutics. Its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule makes it a cornerstone of medicinal chemistry. The introduction of fluorine and methoxy substituents, as in the case of this compound, offers chemists a powerful tool to fine-tune metabolic stability, binding affinity, and membrane permeability.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, a fact celebrated by the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids have cemented its role in both academic research and industrial-scale synthesis.[1][2]
However, the application of heteroaryl boronic acids, particularly electron-deficient pyridyl derivatives, is not without its challenges.[3] Issues such as catalyst inhibition by the Lewis basic nitrogen, competitive protodeboronation, and sluggish reaction kinetics require a nuanced and well-optimized protocol.[3][4][5] This guide provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, grounded in mechanistic principles and practical troubleshooting.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A successful coupling is predicated on a deep understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][7] For less reactive partners like aryl chlorides, this step is often rate-limiting and requires highly active catalyst systems.[8]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[1][9][10] The choice of base is therefore critical to facilitate this transfer.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[1][7]
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R² (Product)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X (Aryl Halide)", shape=plaintext, fontcolor="#202124"]; Boronate [label="R²-B(OR)₃⁻ (Activated Boronate)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
// Base Activation Sub-graph {rank=same; BoronicAcid; Base} BoronicAcid -> Boronate [style=dashed, arrowhead=open, label=" Activation"]; Base -> Boronate [style=dashed, arrowhead=open]; } } Caption: The Suzuki-Miyaura Catalytic Cycle.
Challenges with Pyridyl Boronic Acids
The this compound presents specific challenges that must be addressed for a successful reaction:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[3][11] The use of bulky ligands helps to mitigate this by sterically hindering this unwanted interaction.
-
Protodeboronation: This is the most common failure mode, where the carbon-boron bond is cleaved by a proton source (often residual water), removing the boronic acid from the reaction.[3][12] This side reaction is particularly prevalent with electron-deficient heteroaryl boronic acids.[4] Using anhydrous conditions and sometimes more stable boronic esters can prevent this.[6][12]
Detailed Experimental Protocol
This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for different coupling partners.
I. Reagents and Equipment
| Component | Suggested Material | Rationale |
| Boronic Acid | This compound | The key nucleophilic partner. |
| Electrophile | Aryl or Heteroaryl Bromide/Chloride | Aryl bromides are generally more reactive than chlorides.[8] |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[6] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich Buchwald ligands are essential for activating C-Cl bonds and preventing catalyst inhibition.[8][9][12] |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | Strong, non-nucleophilic bases that effectively promote boronate formation.[8][12] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Aprotic solvents are standard. A small amount of water (e.g., a 10:1 ratio) can sometimes be beneficial.[8][13] |
| Glassware | Schlenk tube or resealable reaction vial | Essential for maintaining an inert atmosphere. |
| Atmosphere | High-purity Argon or Nitrogen | Crucial for preventing oxidation of the Pd(0) catalyst and minimizing homocoupling side reactions.[12] |
II. Step-by-Step Reaction Procedure
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk tube or resealable vial. Flame-dry the vessel under vacuum and allow it to cool to room temperature under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the cooled vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Atmosphere Purge: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[12]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to the desired concentration (typically 0.1–0.2 M with respect to the limiting reagent).
-
Reaction: Place the sealed vessel into a preheated oil bath or heating block at 80–110 °C and stir vigorously for 4–24 hours. The optimal temperature and time depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[3][14]
Model Reaction Parameters & Troubleshooting
The following table provides a starting point for a typical reaction.
| Parameter | Value | Notes |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| Boronic Acid | 1.2 mmol (1.2 equiv) | A slight excess ensures complete consumption of the halide. |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) | Standard catalyst loading. |
| SPhos | 0.04 mmol (4 mol%) | A 2:1 Ligand:Pd ratio is typical for this catalyst system. |
| K₃PO₄ | 2.0 mmol (2.0 equiv) | Ensure the base is finely powdered and dry. |
| Solvent | 1,4-Dioxane (10 mL) | Use anhydrous, degassed solvent. |
| Temperature | 100 °C | May need adjustment based on aryl halide reactivity. |
| Time | 12 hours | Monitor for completion. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.2. Insufficient temperature.3. Ineffective base. | 1. Switch to a more active ligand (e.g., XPhos) or a different Pd source. Increase catalyst loading slightly (e.g., to 3-5 mol%).[12]2. Increase temperature in 10 °C increments (up to solvent boiling point).[8]3. Screen other bases like Cs₂CO₃.[8] |
| Protodeboronation | 1. Presence of water or other proton sources.2. Reaction temperature is too high or time is too long. | 1. Ensure all reagents and solvents are rigorously anhydrous. Use a boronic ester (e.g., pinacol ester) for enhanced stability.[3][6][12]2. Attempt the reaction at a lower temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst that is not efficiently reduced. | 1. Ensure the system is rigorously degassed and maintained under a positive pressure of inert gas.[6][12]2. Use a direct Pd(0) source like Pd₂(dba)₃. |
| Dehalogenation of Starting Material | 1. Side reaction pathway. | 1. This can be complex. Try altering the base or solvent system. Sometimes a different ligand can suppress this pathway.[6] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing novel chemical matter. Success hinges on a rational approach that acknowledges the inherent challenges of heteroaryl substrates. By employing bulky, electron-rich phosphine ligands, selecting an appropriate base, and maintaining strictly inert and anhydrous conditions, researchers can overcome common pitfalls like catalyst inhibition and protodeboronation. The protocol and troubleshooting guide provided herein serve as a validated framework for the efficient and reproducible synthesis of diverse 5-fluoro-6-methoxypyridyl derivatives.
References
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (n.d.). BenchChem.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH).
- Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. (n.d.). ACS Publications.
- Mastering Suzuki Coupling: Your Guide to Palladium Catalysts. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). ACS Publications.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). BenchChem.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health (NIH).
- Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. (n.d.). BenchChem.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). BenchChem.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17). Wiley Online Library.
- Optimization of the Suzuki coupling reaction. (n.d.). ResearchGate.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
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- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Introduction: The Strategic Importance of the 5-Fluoro-6-methoxypyridinyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-substituted heteroaromatic scaffolds is a cornerstone of medicinal chemistry. The 5-fluoro-6-methoxypyridinyl unit, accessible through its corresponding boronic acid, is a privileged pharmacophore. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methoxy group, allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This makes (5-Fluoro-6-methoxypyridin-3-yl)boronic acid a critical building block in the synthesis of a variety of therapeutic agents, including potent and selective kinase inhibitors.[1]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers, offering a robust and versatile tool for the synthesis of complex biaryl and heteroaryl structures.[2] This guide provides a detailed examination of palladium catalysts and optimized protocols for the successful coupling of this compound with a range of aryl and heteroaryl halides, empowering researchers to leverage this valuable synthon in their synthetic endeavors.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and effective troubleshooting. The generally accepted mechanism proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). This step forms a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Catalyst and Ligand Selection: A Critical Choice for Success
The choice of palladium catalyst and its associated ligand is the most critical parameter for a successful Suzuki-Miyaura coupling. For heteroaryl boronic acids, especially those with potentially coordinating nitrogen atoms, the use of bulky, electron-rich phosphine ligands is often essential to promote efficient catalysis and prevent catalyst deactivation.
| Catalyst System | Ligand Type | Key Advantages | Recommended for |
| Pd(dppf)Cl₂ | Ferrocene-based bisphosphine | High stability, commercially available, and effective for a broad range of substrates. | A reliable first-choice for general screening and optimization. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic and effective catalyst, particularly for aryl bromides and iodides. | Well-established and cost-effective for less challenging couplings. |
| Buchwald Ligands (e.g., SPhos, XPhos) + Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl monophosphines | Highly active for challenging substrates, including aryl chlorides and sterically hindered partners. | When other catalysts show low reactivity or for coupling with aryl chlorides. |
For the coupling of this compound, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent and robust choice, demonstrating broad applicability and good tolerance for the pyridine nitrogen.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv). Subsequently, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v), via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation | Presence of excess water; Base is too strong; High reaction temperature. | Use anhydrous solvents and a milder base like K₂CO₃ or KF. Consider converting the boronic acid to a more stable pinacol ester. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for all solvents and reagents. |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand system (e.g., Buchwald ligands). Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of valuable heteroaromatic compounds for drug discovery and development. By understanding the underlying mechanism, carefully selecting the catalyst system, and following a robust experimental protocol, researchers can efficiently access a wide range of novel molecular architectures. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important synthetic transformation.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. Available at: [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. Available at: [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. Available at: [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organic Reactions; John Wiley & Sons, Inc.: 2014. Available at: [Link]
-
Chem-Impex International. This compound. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available at: [Link]
Sources
Topic: Optimal Bases for Suzuki Reactions with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Substituted Pyridines
The (5-Fluoro-6-methoxypyridin-3-yl) moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component for modulating target affinity and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this fragment into complex molecules.
However, the inherent characteristics of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid present significant synthetic challenges. As an electron-deficient heteroarylboronic acid, it is prone to slow transmetalation and competitive protodeboronation, leading to diminished reaction yields.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] The selection of an appropriate base is therefore not a trivial parameter but a critical determinant of reaction success. This guide provides a detailed analysis of base selection, mechanistic insights, and optimized protocols to empower chemists to effectively utilize this important building block.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is a crucial activator in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center. This activation can occur via two principal, non-mutually exclusive pathways.[3][4][5]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, RB(OH)₃⁻. This anionic species is significantly more reactive towards the R¹-Pd(II)-X complex, accelerating transmetalation.[3][6]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) can displace the halide on the palladium complex to form an R¹-Pd(II)-OH intermediate. This palladium hydroxide is more electrophilic and readily undergoes reaction with the neutral boronic acid.[4][5]
The operative pathway depends on the specific base, solvent, and substrates involved.[4] Regardless of the precise mechanism, an appropriately chosen base is essential to drive the catalytic cycle forward efficiently.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Optimal Bases
The choice of base must balance sufficient reactivity to promote transmetalation with a mildness that prevents degradation of the sensitive boronic acid. For this compound, which is susceptible to protodeboronation, this balance is paramount.[7]
| Base | Relative Strength & Type | Recommended Catalyst/Ligand System | Typical Solvent | Key Considerations for this compound |
| K₃PO₄ | Strong, Non-Nucleophilic | Buchwald Precatalysts (e.g., XPhos Pd G2/G3), Pd₂(dba)₃/XPhos[7][8][9] | Toluene, Dioxane, THF (often with minimal water) | Highly Recommended. Excellent for preventing protodeboronation of unstable boronic acids. The combination with advanced ligands allows for fast reactions at lower temperatures, preserving the substrate.[7] |
| Cs₂CO₃ | Strong Carbonate | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd(PPh₃)₄[10] | Dioxane/H₂O, DME/H₂O, THF/H₂O | Effective General Choice. Higher solubility in organic solvents compared to K₂CO₃ can be advantageous.[11] Its high basicity can sometimes accelerate protodeboronation if reaction times are long or temperatures are high. |
| K₂CO₃ | Moderate Carbonate | Pd(dppf)Cl₂, Pd(PPh₃)₄[12][13] | Dioxane/H₂O, Acetonitrile/H₂O, Toluene/Ethanol/H₂O | Economical but Potentially Less Effective. A standard, cost-effective choice. May require higher temperatures or longer reaction times, increasing the risk of decomposition for this specific substrate.[14] |
| KF | Weak, Non-Nucleophilic | Pd₂(dba)₃/phosphine oxide ligands[2][15] | Anhydrous Dioxane, THF | Niche Application. Useful for substrates with base-labile functional groups. Its lower basicity may lead to slower reaction rates, but it can be the best choice to minimize protodeboronation in sensitive cases.[15] |
Detailed Experimental Protocols
Reproducibility is key to successful synthesis. The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound.
Protocol 1: High-Efficiency Coupling with Buchwald Precatalyst (Recommended)
This protocol is optimized for challenging, unstable boronic acids by using a modern precatalyst that rapidly generates the active Pd(0) species at mild temperatures, minimizing substrate decomposition.[7][8]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 or G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G2 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 40–80 °C. The optimal temperature may require screening but should be kept as low as possible.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Classic Conditions with Pd(dppf)Cl₂
This protocol uses a widely available and robust catalyst system suitable for a broad range of couplings.[16][17]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v ratio)
Procedure:
-
Reagent Addition: To a reaction flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Solvent Degassing: Separately, degas the dioxane/water solvent mixture by bubbling with an inert gas for 15-20 minutes.
-
Inert Atmosphere & Solvent Addition: Purge the reaction flask with an inert gas, then add the degassed solvent mixture.
-
Reaction: Equip the flask with a reflux condenser under an inert atmosphere and heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
Caption: General Experimental Workflow for Suzuki Coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Protodeboronation: The C-B bond is cleaved before coupling. This is the most common failure mode for this substrate. | • Lower the reaction temperature.[16] • Use a less basic system (e.g., switch from Cs₂CO₃ to K₃PO₄ or KF).[2] • Use a more active catalyst system (e.g., XPhos Pd G2) to accelerate the desired reaction at a lower temperature.[7] • Ensure strictly anhydrous/degassed conditions if using a non-aqueous system. |
| Catalyst Deactivation: Pyridine nitrogen is inhibiting the palladium center. | • Increase catalyst loading slightly (e.g., from 2% to 3-4%). • Use a bulky, electron-rich ligand like XPhos or SPhos, which can mitigate coordination from the pyridine substrate.[18] | |
| Significant Homo-coupling of Aryl Halide | Inefficient transmetalation from the boronic acid. | • Ensure the base is sufficiently strong and soluble to activate the boronic acid (e.g., Cs₂CO₃ or K₃PO₄).[11] • Increase the equivalents of boronic acid (e.g., from 1.5 to 2.0 equiv). |
| Difficult Purification | Residual boron-containing byproducts. | • After the aqueous wash, perform an additional wash with dilute NaOH(aq) to extract boronic acid-related species as their water-soluble salts. • Consider a "catch and release" purification strategy using a boronic acid scavenger resin. |
Conclusion
For the successful Suzuki-Miyaura coupling of the electronically demanding this compound, the choice of base is a critical optimization parameter. While standard carbonate bases can be effective, superior results are often achieved by mitigating the primary side reaction: protodeboronation. This is best accomplished by pairing a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) with a highly active, modern palladium precatalyst system, such as XPhos Pd G2 . This combination facilitates rapid C-C bond formation at milder temperatures, maximizing yield and preserving the integrity of this valuable synthetic building block.
References
- Molinaro, C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications.
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
-
Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
Savitha, G., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. Available at: [Link]
-
Thompson, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Chavarie, C., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]
-
Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2024). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. Available at: [Link]
-
Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Theses and Dissertations. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]
-
PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. National Center for Biotechnology Information. Available at: [Link]
-
Gérardy, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]
-
Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Quora. Available at: [Link]
-
Billingsley, K. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of Visualized Experiments. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
ResearchGate. (2024). Can i get some help with a particular Suzuki coupling reaction please?. ResearchGate. Available at: [Link]
-
ChemRxiv. (2023). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
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Application Notes & Protocols: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a crucial building block for medicinal chemists engaged in the design of complex therapeutic agents.[1] Its utility lies not just in its capacity to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions, but in the unique combination of electronic and physicochemical properties imparted by its substituted pyridine core. This guide provides an in-depth analysis of this reagent, detailing its strategic application, field-proven experimental protocols, and the scientific rationale behind its use in drug discovery programs targeting indications such as cancer.[1]
The pyridine ring is a common motif in pharmaceuticals, but the strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position offers a distinct set of advantages. This specific substitution pattern modulates the electronic character, metabolic stability, and target-binding interactions of the parent molecule, making it an invaluable tool for lead optimization.[2]
The Strategic Advantage: Why this Moiety Works
The efficacy of the (5-Fluoro-6-methoxypyridin-3-yl) moiety stems from the synergistic interplay of its substituents. Understanding these effects is key to leveraging this building block effectively.
-
Metabolic Blocking: The fluorine atom, a bioisostere of hydrogen, is often introduced to block sites of oxidative metabolism. Its strong carbon-fluorine bond is resistant to cleavage by cytochrome P450 (CYP) enzymes, which can significantly enhance the half-life of a drug candidate. Placing the fluorine at the 5-position can protect an otherwise susceptible aromatic C-H bond from hydroxylation.
-
pKa Modulation: The highly electronegative fluorine atom exerts a powerful inductive effect, withdrawing electron density from the pyridine ring. This lowers the pKa of the ring nitrogen, reducing its basicity. For drug candidates, this can be a critical modification to mitigate off-target effects (e.g., hERG channel binding), improve cell permeability, and fine-tune solubility profiles.
-
Enhanced Target Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. The methoxy group, with its oxygen atom, can also serve as a hydrogen bond acceptor, providing an additional anchor point for target engagement.
-
Conformational Control: The substituents can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target.
The following logical workflow illustrates the decision-making process where this reagent becomes a strategic choice in a drug discovery cascade.
Caption: Strategic workflow for employing the title boronic acid.
Data Presentation: Impact on Physicochemical Properties
While specific experimental data for a single compound series is proprietary, the expected impact of incorporating the 5-fluoro-6-methoxy-pyridine moiety can be illustrated with representative values. The following table provides a hypothetical comparison to guide researchers.
| Moiety | Parent Aromatic | Calculated LogP (cLogP) | Calculated pKa (Pyridine N) | Expected Metabolic Stability (HLM t½) | Rationale |
| Structure A | Phenyl | 2.5 | N/A | Low (~15 min) | Prone to aromatic oxidation. |
| Structure B | Pyridin-3-yl | 1.8 | ~5.2 | Low-Moderate (~30 min) | N adds polarity; still susceptible to oxidation. |
| Structure C | 6-Methoxypyridin-3-yl | 1.9 | ~5.5 | Moderate (~45 min) | Methoxy group can be metabolically labile (O-dealkylation). |
| Structure D | (5-Fluoro-6-methoxypyridin-3-yl) | 2.1 | ~4.0 | High (>90 min) | Fluorine blocks metabolism and lowers pKa, improving overall drug-like properties.[2] |
Note: Values are illustrative estimates for a hypothetical small molecule to demonstrate trends. Actual values are highly dependent on the overall molecular structure. HLM = Human Liver Microsomes.
Application Protocols
This reagent is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is designed for the coupling of this compound with a generic aryl or heteroaryl bromide. Heteroaryl boronic acids can be prone to decomposition (protodeboronation), making careful optimization of conditions critical.
Reaction Scheme: (5-Fluoro-6-methoxypyridin-3-yl)B(OH)₂ + Ar-Br → (5-Fluoro-6-methoxypyridin-3-yl)-Ar
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), and finely powdered K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.015 mmol, 3 mol%).
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane:Water and thoroughly degas it by sparging with inert gas for 20-30 minutes. Add the degassed solvent mixture to the reaction vial via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (aryl bromide).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting Guide:
| Issue Observed | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor stirring in biphasic mixture. | Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 palladacycle). Ensure solvent is thoroughly degassed. Increase stir rate. |
| Protodeboronation | Base is too strong; Presence of excess water; Reaction temperature too high. | Switch to a milder base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃). Reduce the amount of water or run under anhydrous conditions with a base like CsF. Lower the reaction temperature and increase reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction vessel. | Ensure the reaction setup is rigorously purged with inert gas before adding the solvent and catalyst. |
| Catalyst Decomposition (Black Precipitate) | Coordination of pyridine nitrogen to palladium, leading to catalyst deactivation. | Consider a ligand that is more electron-rich and sterically bulky (e.g., SPhos, XPhos) to shield the palladium center. |
Protocol 2: Chan-Lam C-N Cross-Coupling
This protocol provides a method for forming a C-N bond, coupling the boronic acid with a primary or secondary amine. It is a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination.
Reaction Scheme: (5-Fluoro-6-methoxypyridin-3-yl)B(OH)₂ + R¹R²NH → (5-Fluoro-6-methoxypyridin-3-yl)-NR¹R²
Materials:
-
Primary or Secondary Amine (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Molecular Sieves, 4 Å (activated)
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask containing a magnetic stir bar, add the amine (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and Cu(OAc)₂ (0.6 mmol, 1.2 equiv).
-
Add Sieves: Add a scoop of activated 4 Å molecular sieves to the flask.
-
Solvent and Base Addition: Add anhydrous DCM (~0.2 M concentration) followed by pyridine (1.0 mmol, 2.0 equiv).
-
Reaction: Leave the flask open to the air (the reaction typically uses atmospheric oxygen as the terminal oxidant) and stir vigorously at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product and consumption of the amine.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through Celite® to remove the copper salts and sieves. Wash the Celite® pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be purified by flash column chromatography on silica gel to yield the N-aryl product.
Case Study: Application in the Synthesis of p300/CBP Inhibitors
A patent application (WO2018073586A1) describes the synthesis of arylimidazolyl isoxazoles as modulators of the histone acetyltransferases p300 and CBP, which are targets for cancer therapy.[3] In one example, this compound is used in a copper-mediated coupling reaction, demonstrating its utility in constructing complex, biologically active molecules.[3]
The patent describes a Chan-Lam type reaction where the boronic acid is coupled with an N-H containing intermediate. The reaction is carried out using a Cu/TMEDA complex in acetonitrile, highlighting an alternative set of conditions to the general protocol described above.[3] This real-world example validates the importance of this reagent in accessing novel chemical matter for drug discovery.
Conclusion
This compound is more than just a synthetic intermediate; it is a strategic tool for molecular design. The confluence of metabolic stability, pKa modulation, and versatile reactivity conferred by its unique substitution pattern makes it a highly valuable asset in medicinal chemistry. The protocols and insights provided herein are intended to empower researchers to effectively and rationally incorporate this privileged scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
- Google Patents. (2018). WO2018073586A1 - Pharmaceutical compounds.
- Google Patents. (2015). United States Patent US 2015/0191480 A1.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Available at: [Link]
Sources
Synthesis of Novel Kinase Inhibitors Utilizing (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: An Application Guide
Introduction: The Pivotal Role of Kinase Inhibitors and Strategic Synthesis
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering more precise and effective treatments.[1][2] A key challenge in this field lies in the design and synthesis of novel inhibitors with high potency, selectivity, and favorable pharmacokinetic properties.[3][4]
The pyridine ring is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, permeability, potency, and binding of drug candidates.[2] Furthermore, the incorporation of fluorine into small molecules can significantly improve metabolic stability, binding affinity, and other pharmacokinetic parameters.[5][6][7] The strategic combination of these features in a single building block, such as (5-Fluoro-6-methoxypyridin-3-yl)boronic acid , offers a powerful tool for the synthesis of next-generation kinase inhibitors.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the strategic advantages of this building block, provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction with a pyrazolo[3,4-b]pyridine core—a common scaffold in kinase inhibitor design—and discuss the necessary analytical techniques for characterization.[9][10]
The Strategic Advantage of this compound
This compound is a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[8][11] Its utility in kinase inhibitor synthesis stems from the unique properties conferred by its substituents:
-
Fluorine Atom: The high electronegativity of fluorine can alter the acidity of nearby functional groups, influencing a compound's ionization state, solubility, and membrane permeability.[5][6] It can also participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[5][12] Moreover, the C-F bond is metabolically stable, often blocking sites of oxidative metabolism and increasing the drug's half-life.[6]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, which can be crucial for target engagement and selectivity.
-
Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming key interactions with the hinge region of many kinases, a critical factor for potent inhibition.[2] Pyridine-containing compounds have shown favorable pharmacokinetic profiles.[13]
-
Boronic Acid Functionality: This group is exceptionally useful for Suzuki-Miyaura cross-coupling reactions, which are known for their high functional group tolerance, mild reaction conditions, and commercial availability of a wide range of coupling partners.[4][14]
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[11][14] The general mechanism involves a catalytic cycle with a palladium complex.[14]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a TRK Inhibitor Scaffold
This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridine-based Tropomyosin receptor kinase (TRK) inhibitors and provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with a suitable halo-pyrazolo[3,4-b]pyridine core.[9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 117466-02-1 | 245.02 | Commercially Available |
| This compound | 913835-74-2 | 170.95 | Commercially Available |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Commercially Available |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Commercially Available |
| Water (deionized) | 7732-18-5 | 18.02 | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Commercially Available |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Commercially Available |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound may cause skin and eye irritation. Avoid inhalation of dust.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 4.08 mmol, 1.0 equiv.).
-
Add this compound (0.87 g, 5.09 mmol, 1.25 equiv.).
-
Add sodium carbonate (1.30 g, 12.24 mmol, 3.0 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.33 g, 0.41 mmol, 0.1 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, 3-(5-Fluoro-6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine, as a solid.
-
Diagram 2: Synthetic Workflow for the TRK Inhibitor Scaffold
Caption: Step-by-step workflow for the synthesis of the kinase inhibitor scaffold.
Characterization of the Synthesized Inhibitor
Thorough characterization of the final product is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons, and their connectivity. Expected signals would include aromatic protons from both the pyrazolopyridine and the fluoromethoxypyridine rings, as well as a signal for the methoxy group.
-
¹³C NMR: To identify the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic coupling (C-F coupling).
-
¹⁹F NMR: This is a highly sensitive technique to confirm the presence and chemical environment of the fluorine atom. A single peak is expected for the fluorine on the pyridine ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A pure compound should ideally show a single peak.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a different palladium precatalyst or ligand. |
| Insufficiently inert atmosphere | Ensure the reaction flask is properly evacuated and backfilled with an inert gas. Use degassed solvents. | |
| Decomposition of boronic acid | Use a slight excess of the boronic acid. Ensure the reaction temperature does not exceed the stability limit of the boronic acid. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. |
| Ineffective base | Ensure the base is anhydrous and of high purity. Consider using a stronger base like K₃PO₄. | |
| Formation of side products | Homocoupling of the boronic acid | Ensure a strictly inert atmosphere. Use a stoichiometric amount or slight excess of the boronic acid. |
| Protodeborylation of the boronic acid | Minimize the amount of water in the reaction if possible (though some water is often necessary). Use a less nucleophilic base. |
Application in Kinase Signaling and Drug Discovery
The synthesized 3-(5-Fluoro-6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine is a scaffold for a potent Tropomyosin receptor kinase (TRK) inhibitor. TRK fusions are oncogenic drivers in a variety of cancers.[9] Inhibitors of the TRK signaling pathway can block downstream signaling cascades that promote cell proliferation and survival.
Diagram 3: Simplified TRK Signaling Pathway
Caption: Inhibition of the TRK signaling pathway by the synthesized inhibitor.
The synthesized compound can be further evaluated in a variety of assays to determine its biological activity:
-
In Vitro Kinase Assays: To determine the IC₅₀ value against the target kinase (e.g., TRKA, TRKB, TRKC) and a panel of other kinases to assess selectivity.
-
Cell-Based Assays: To evaluate the compound's ability to inhibit the proliferation of cancer cell lines harboring TRK fusions.
-
In Vivo Efficacy Studies: To assess the anti-tumor activity of the compound in animal models of cancer.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into various heterocyclic scaffolds. The protocol detailed in this application note, adapted from established literature, offers a reliable starting point for the synthesis of potent TRK inhibitors and other kinase-targeted therapeutics. The strategic incorporation of the fluoropyridine motif is a proven strategy for enhancing the drug-like properties of small molecules, and its continued application will undoubtedly lead to the discovery of new and improved therapies for a range of diseases.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid with Aryl Bromides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the cross-coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid with a variety of aryl bromides. The resulting 3-aryl-5-fluoro-6-methoxypyridine scaffold is of significant interest in medicinal chemistry due to the prevalence of fluorinated and methoxy-substituted pyridines in bioactive molecules.[3][4] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide offers in-depth protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of these valuable compounds.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organic halide.[1][5] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][6]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[9][10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Causality Behind Experimental Choices
-
Catalyst Selection: Palladium complexes with phosphine ligands are commonly employed. The choice of ligand can significantly impact reaction efficiency. For heteroarylboronic acids, electron-rich and bulky phosphine ligands often improve catalytic activity by promoting the reductive elimination step and stabilizing the palladium catalyst.[11]
-
Base Selection: The choice of base is critical and can influence reaction rates and yields.[10] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[1] The base's role is to facilitate the formation of the boronate "ate" complex, which is more nucleophilic than the corresponding boronic acid.[9][10] The strength and solubility of the base should be considered based on the specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of organic solvent can affect the solubility of the reactants and the reaction temperature.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the cross-coupling of this compound with a representative aryl bromide.
Protocol: Synthesis of 3-(4-Tolyl)-5-fluoro-6-methoxypyridine
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, combine this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, for instance, a pre-catalyst like [Pd(IPr)(cin)Cl] (0.5 mol%) or generate the active catalyst in situ by adding Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).[10]
-
-
Reaction Setup:
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes under the inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-(4-tolyl)-5-fluoro-6-methoxypyridine.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and considerations for optimizing the cross-coupling reaction with various aryl bromides.
| Parameter | Condition 1 (Standard) | Condition 2 (For Electron-Poor Aryl Bromides) | Condition 3 (For Sterically Hindered Aryl Bromides) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) with a bulky phosphine ligand (e.g., SPhos, 3 mol%) | Pd(OAc)₂ (2 mol%) with a highly active ligand (e.g., XPhos, 4 mol%) | Bulky, electron-rich ligands can accelerate reductive elimination, which is often the rate-limiting step, especially for challenging substrates. |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) | Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for less reactive boronic acids or aryl halides by promoting the formation of the boronate "ate" complex. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF/H₂O (10:1) | The choice of solvent can influence solubility and reaction temperature. DMF can be beneficial for less soluble substrates. |
| Temperature | 80-100 °C | 100-120 °C | 100-120 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed system- Poor quality of boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use freshly prepared or high-purity boronic acid.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Formation of Homocoupled Byproducts | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere. |
| Protodeboronation of the Boronic Acid | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and dry reagents where possible.- Minimize reaction time by using a more active catalyst system. |
| Incomplete Conversion | - Insufficient catalyst loading- Deactivation of the catalyst | - Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Use a more robust ligand that is resistant to degradation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl bromides is a powerful and versatile method for the synthesis of medicinally relevant 3-aryl-5-fluoro-6-methoxypyridine derivatives. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols outlined in this guide, researchers can achieve high yields of the desired products. The provided troubleshooting guide offers practical solutions to common challenges, ensuring the successful application of this important synthetic transformation in drug discovery and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Braga, A. C. S.; Morgon, N. H.; Ujaque, G.; Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (2019). [Link]
-
American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
R Discovery. Palladium-Catalyzed Coupling Reaction of α-Diazocarbonyl Compounds with Aromatic Boronic Acids or Halides. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
-
ResearchGate. ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Use of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (5-fluoro-6-methoxypyridin-3-yl)boronic acid as a pivotal intermediate in pharmaceutical synthesis. The focus is on its utilization in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the construction of complex biaryl and heteroaryl structures, which are common motifs in modern pharmacophores. This guide elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and presents quantitative data to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic introduction of substituents, such as fluorine and methoxy groups, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
This compound has emerged as a versatile and highly valuable building block in drug discovery.[1] Its unique substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 6-position—offers distinct electronic properties that can be exploited for targeted molecular design. This boronic acid is predominantly employed in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional functional group tolerance and reliability. This reaction is a cornerstone in the synthesis of numerous pharmaceuticals, including kinase inhibitors for oncology and anti-inflammatory agents.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction's success in pharmaceutical manufacturing stems from its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing byproducts.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Application in Pharmaceutical Intermediate Synthesis: A Case Study
This compound is a key building block for the synthesis of various pharmaceutical candidates. Its utility is exemplified in the preparation of precursors for selective Janus kinase 1 (JAK1) inhibitors, a class of drugs used in the treatment of autoimmune diseases like rheumatoid arthritis.
Synthesis of a Biaryl Amine Intermediate
The following protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, N-(4-bromobenzyl)acetamide, to form the corresponding biaryl product. This protocol is adapted from established procedures for structurally similar 2-alkoxypyridylboronic acids and serves as a robust starting point for optimization.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1315467-33-3 | 170.94 | 1.2 | 1.2 |
| N-(4-bromobenzyl)acetamide | 73865-17-5 | 228.10 | 1.0 | 1.0 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (205 mg, 1.2 mmol), N-(4-bromobenzyl)acetamide (228 mg, 1.0 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) followed by deionized water (2 mL) via syringe. The use of a water/dioxane mixture is common to ensure solubility of both the organic substrates and the inorganic base.
-
Reaction: Immerse the flask in a preheated oil bath at 95-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Expected Yield: 75-90%
Causality Behind Experimental Choices
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a versatile ligand suitable for a wide range of Suzuki couplings. For more challenging couplings, such as those involving aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.
-
Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid to form the boronate anion. The choice of base is critical; stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes increase reaction rates, but may also promote side reactions like protodeboronation, especially with sensitive heteroaryl boronic acids.
-
Solvent System: The 1,4-dioxane/water system is a common choice for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be employed with certain bases (e.g., potassium fluoride) but are less common for standard boronic acids.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations should be conducted in a fume hood.
-
The reaction should be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
This compound is a key synthetic intermediate that enables the efficient construction of complex fluorinated pyridine-containing molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile route to novel pharmaceutical intermediates. The protocol and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development programs.
References
-
Parry, P. R., et al. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines." The Journal of Organic Chemistry, 2002, 67(21), 7541-7543. Available at: [Link]
-
Littke, A. F., & Fu, G. C. "A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids." Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. Available at: [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at: [Link]
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. Available at: [Link]
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Applications of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in bioconjugation
An In-Depth Guide to the Applications of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Bioconjugation
Introduction: A Versatile Heterocyclic Building Block
This compound is a specialized heterocyclic organoboron compound that has emerged as a valuable tool in medicinal chemistry and bioconjugation.[1] Its structure, featuring a pyridine core functionalized with a boronic acid group, a fluorine atom, and a methoxy group, provides a unique combination of reactivity, selectivity, and physicochemical properties.[1] While widely recognized for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals, its application in the precise chemical modification of biomolecules is a field of growing importance.[1][2]
The strategic placement of the electron-withdrawing fluorine and electron-donating methoxy substituents modulates the electronic properties of the pyridine ring and the Lewis acidity of the boron center.[1] This fine-tuning is critical for controlling reaction kinetics and the stability of the resulting bioconjugates, making it a preferred choice for researchers aiming to develop sophisticated biotherapeutics, such as antibody-drug conjugates (ADCs) and targeted delivery systems.[1][3] This guide provides a detailed exploration of its applications, complete with experimental protocols and expert insights for researchers, scientists, and drug development professionals.
The Foundational Role of Boronic Acids in Chemical Biology
Boronic acids have carved a significant niche in chemical biology due to their unique and versatile reactivity profile.[3][4] Their utility is primarily centered on the ability of the boron atom to form reversible covalent bonds with diols—a functionality abundant in biological systems (e.g., in sugars and glycoproteins).[5][6] This interaction forms a boronate ester, a bond that is stable under physiological conditions but can be engineered to be responsive to specific stimuli, such as changes in pH.[7] This reversible covalent chemistry, combined with their generally low toxicity and stability in aqueous environments, makes boronic acids exceptional candidates for three primary roles in bioconjugate design.[3][8]
-
Bioconjugation Warheads: Directly reacting with functionalities on biomolecules to form stable or reversible linkages.
-
Linker Components: Serving as a central piece of a linker structure, often designed for controlled release of a payload.[3]
-
Functional Payloads: Acting as the active component, for instance, in enzyme inhibition.[8]
This compound excels as a bioconjugation warhead and linker component, primarily through its participation in palladium-catalyzed cross-coupling reactions.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[2] Its adaptation for bioconjugation is a testament to its mild reaction conditions and high tolerance for a wide array of functional groups, which are essential prerequisites for working with sensitive biological macromolecules like proteins and antibodies.
In this context, this compound serves as the nucleophilic boron partner. The biomolecule of interest is first modified to incorporate an electrophilic partner, typically an aryl or heteroaryl halide (e.g., a bromo- or iodo-functionalized amino acid side chain). The subsequent palladium-catalyzed reaction forms a highly stable C-C bond, securely tethering the pyridinyl moiety—and any payload attached to it—to the biomolecule.
Sources
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- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
The Strategic Application of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions makes it a valuable component for achieving high target affinity. The strategic functionalization of this ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of building blocks available to researchers, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a particularly valuable synthon.
This application note serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its unique properties, provide detailed protocols for its application in the robust Suzuki-Miyaura cross-coupling reaction, and showcase its role in the synthesis of advanced drug candidates. The strategic incorporation of both a fluorine atom and a methoxy group onto the pyridine core imparts a unique combination of properties that can address common challenges in drug development, such as metabolic stability and target selectivity.[2][3]
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from the synergistic effects of its substituents. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate the pKa of the pyridine nitrogen, thereby influencing drug-receptor interactions.[2] The methoxy group, an important pharmacophore, can enhance ligand-target binding, improve solubility, and positively influence ADME (absorption, distribution, metabolism, and excretion) properties.[4]
| Property | Value | Source |
| CAS Number | 856250-60-7 | PubChem[5] |
| Molecular Formula | C₆H₇BFNO₃ | PubChem[5] |
| Molecular Weight | 170.94 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline powder | Chem-Impex[3] |
| Storage Conditions | 2 - 8 °C | Chem-Impex[3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the stability of the boronic acid starting materials.[6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection (SPhos): Bulky, electron-rich phosphine ligands like SPhos are often necessary for the efficient coupling of electron-deficient heteroaryl halides and can promote the oxidative addition step.
-
Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in promoting the transmetalation step without causing significant degradation of sensitive substrates.
-
Solvent System (Dioxane/Water): The aqueous-organic solvent mixture aids in the dissolution of both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to remove dissolved oxygen which can deactivate the catalyst.
Application Examples in Drug Discovery
The true value of this compound is demonstrated in its successful incorporation into complex, biologically active molecules. Below are examples from patent literature where this building block has been utilized to synthesize potential therapeutic agents.
LSD1 Inhibitors for Oncology
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. A patent from Incyte Corporation describes the synthesis of imidazopyridine and imidazopyrazine derivatives as potent LSD1 inhibitors. In their synthesis, this compound is coupled with a chlorinated heterocyclic core to generate the final product.[7][8]
Caption: Synthesis of an LSD1 inhibitor using the subject boronic acid.
p300/CBP Inhibitors for Cancer Therapy
The histone acetyltransferases p300 and CBP are critical regulators of gene expression and are implicated in various cancers. A patent application discloses the use of this compound in the synthesis of arylimidazolyl isoxazole compounds as modulators of p300 and/or CBP.[4]
Caption: Synthesis of a p300/CBP inhibitor.
GABA-A Receptor Modulators for Neurological Disorders
The GABA-A receptor is a key target for therapeutics aimed at treating anxiety, epilepsy, and other neurological conditions. A patent details the synthesis of substituted cinnoline derivatives as GABA-A receptor modulators, where this compound is a key reactant in a Suzuki coupling to build the final molecule.[9]
Caption: Synthesis of a GABA-A receptor modulator.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The robust and well-understood Suzuki-Miyaura cross-coupling reaction allows for its efficient incorporation into a wide array of complex molecular architectures. The successful application of this synthon in the development of inhibitors for diverse and challenging targets such as LSD1, p300/CBP, and GABA-A receptors underscores its significance and potential for future drug discovery programs.
References
- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025, November 13). Vertex AI Search.
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]
-
The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. Retrieved from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. National Institutes of Health. Retrieved from [Link]
-
Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
- Substituted Imidazo[1,5-a]pyridines and Imidazo[1,5-a]pyrazines as LSD1 Inhibitors. Google Patents.
- 1H-imidazo[4,5-c]quinolinone derivatives. Google Patents.
-
Imidazopyridines and imidazopyrazines as LSD1 inhibitors. Moscow Innovation Cluster. Retrieved from [Link]
- Pharmaceutical compounds. Google Patents.
- Substituted cinnoline derivatives as GABBA-receptor modulators and method for their synthesis. Google Patents.
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- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2018073586A1 - Pharmaceutical compounds - Google Patents [patents.google.com]
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- 8. Imidazopyridines and imidazopyrazines as LSD1 inhibitors. Патент № US 0010047086 МПК C07D487/04 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 9. NZ569607A - Substituted cinnoline derivatives as GABBA-receptor modulators and method for their synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing deboronation of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Technical Support Center: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
A Guide to Preventing Deboronation in Your Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the stability of this reagent, particularly the prevention of deboronation.
This compound is a valuable tool in medicinal chemistry and organic synthesis, primarily for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic properties, stemming from the fluorine and methoxy substituents, make it a desirable component in the synthesis of complex molecules.[1] However, like many heteroaromatic boronic acids, it is susceptible to a common and often frustrating side reaction: protodeboronation.
Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[2] This process consumes your starting material and reduces the yield of your desired product. Understanding the mechanisms behind this unwanted reaction is the first step toward preventing it.
The Mechanism of Deboronation: A Quick Overview
Protodeboronation can be catalyzed by both acids and bases.[2][3]
-
Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid is converted to the more nucleophilic boronate species. This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[2][4]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, protonation of the pyridine nitrogen can increase the compound's susceptibility to deboronation.[2]
For heteroaromatic boronic acids containing a basic nitrogen atom, like our compound of interest, the situation is more complex. These molecules can form zwitterionic species under neutral pH conditions, which can lead to rapid, unimolecular deboronation.[2]
Troubleshooting Guide: Preventing Deboronation
This section is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the deboronated side-product (3-Fluoro-2-methoxypyridine). What's going wrong?
Answer: This is a classic sign of protodeboronation competing with your desired cross-coupling reaction. The basic and often heated conditions of the Suzuki-Miyaura coupling can accelerate this unwanted side reaction.[5] Here’s a systematic approach to troubleshoot this issue:
Workflow for Mitigating Protodeboronation
Caption: Troubleshooting workflow for low yield due to protodeboronation.
1. Optimize Reaction Conditions:
-
Lower the Temperature: High temperatures can significantly accelerate deboronation.[5] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).
-
Use a Milder Base: Strong bases like NaOH or KOH can promote deboronation.[5] Consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6]
-
Solvent Choice: The choice of solvent can influence the rate of deboronation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can serve as a proton source.[5] Anhydrous solvents can be beneficial, but a small, optimized amount of water may be required for efficient coupling.[5] Common solvents for Suzuki reactions include toluene, THF, dioxane, and DMF.[7]
2. Modify the Boron Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable boronic ester is a highly effective strategy. Pinacol esters are commercially available and offer increased stability against protodeboronation.[5]
-
Utilize "Slow-Release" Strategies: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions.[5][8][9] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[5][9] Potassium trifluoroborates are another excellent alternative that are less prone to protodeboronation.[7][8]
3. Advanced Catalytic Systems:
-
Use a Highly Active Catalyst: A more efficient palladium catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower deboronation side reaction.[2][5] Modern catalysts with bulky phosphine ligands are often very effective, but be aware that in some cases, these ligands can paradoxically promote protodeboronation.[10] Careful selection of the catalyst and ligand is crucial.
Question 2: I'm concerned about the stability of this compound during storage. What are the best practices?
Answer: Proper storage is critical to ensure the integrity of your boronic acid.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[1] | Lower temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can contribute to degradation. |
| Light | Store in a dark place, away from direct sunlight. | UV light can potentially initiate decomposition. |
| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to the atmosphere.[11][12] |
Question 3: Can the pH of my reaction mixture affect the stability of this compound?
Answer: Absolutely. The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[2] For many heteroaromatic boronic acids, the rate of deboronation is highly pH-dependent.[13][14] While Suzuki-Miyaura reactions require basic conditions, excessively high pH can accelerate the formation of the boronate species, which is susceptible to protonolysis.[2][15] Conversely, highly acidic conditions can also promote deboronation.[2][3] The optimal pH for stability is often in the neutral range, where both acid- and base-catalyzed deboronation are minimized.[2]
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to silica gel chromatography?
A1: While some boronic acids are stable to chromatography, others, particularly electron-deficient and heteroaromatic ones, can degrade on silica gel. It is advisable to use the crude material directly if it is of sufficient purity. If purification is necessary, consider a rapid filtration through a short plug of silica gel with a non-polar eluent, or explore alternative purification methods like crystallization.
Q2: I am performing a reaction that is sensitive to water. Should I use the anhydrous form of this compound?
A2: Yes, if your reaction is highly sensitive to moisture, using the anhydrous form of the boronic acid and ensuring all other reagents and solvents are dry is recommended. However, for Suzuki-Miyaura couplings, a small amount of water is often beneficial for the catalytic cycle. The key is to control and optimize the amount of water, not necessarily to eliminate it entirely.[5]
Q3: Are there any specific palladium catalysts and ligands that are recommended for coupling with this boronic acid?
A3: The choice of catalyst and ligand is highly dependent on the specific coupling partners. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Palladium acetate or palladium(II) chloride in combination with such ligands can be a good starting point. However, screening a small panel of catalysts and ligands is always the best approach to identify the optimal system for your specific reaction.
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol provides a general method for protecting the boronic acid as a more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Dean-Stark apparatus (if using toluene) or drying agent (e.g., MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add the anhydrous solvent.
-
If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically.
-
If using THF or dichloromethane, stir the mixture at room temperature over a drying agent like anhydrous magnesium sulfate.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol incorporates several of the strategies discussed above to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide, the boronic acid pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Yuan, Z., Liang, Y., He, Y., Deng, H., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available from: [Link]
-
Unknown. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available from: [Link]
-
Li, Z., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated 18F/19F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available from: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available from: [Link]
-
Al-Lagtah, N. M. A., et al. (2021). Effect of temperature on boric acid dissociation as function of pH. ResearchGate. Available from: [Link]
-
Unknown. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [Link]
-
Pal, S., & Mukherjee, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ACS Publications. Available from: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The University of Manchester. Available from: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available from: [Link]
-
Le, P. K., et al. (2024). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Available from: [Link]
-
Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. PMC. Available from: [Link]
-
Unknown. (2019). A detailed study on the effect of different solvents and bases... ResearchGate. Available from: [Link]
-
Le, P. K., et al. (2024). Solvent Effects in Boronic Acid-Diol Binding. Figshare. Available from: [Link]
-
Unknown. Chemical Storage Guide. Available from: [Link]
-
Yuan, Z., et al. (2023). Protodeboronation and its application in synthesis. ResearchGate. Available from: [Link]
-
Hua, G., & Reckhow, D. A. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. PubMed. Available from: [Link]
-
Lab Alley. How to Store Boric Acid. Available from: [Link]
-
Safety Storage Systems. Safe Working Practices: Storing Acids. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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Cleveland State University. Practices for Proper Chemical Storage. Available from: [Link]
-
Unknown. Corrosive Storage Guidelines. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
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- 12. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Item - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - American Chemical Society - Figshare [acs.figshare.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yields in Suzuki coupling with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low yields, incomplete conversions, or significant side product formation. We will delve into the specific chemical properties of this substrate, explain the causality behind common failures, and provide field-proven protocols to enhance your success rate.
The this compound substrate presents a unique set of challenges due to its electronic properties. The pyridine core is inherently electron-deficient, a characteristic that is further amplified by the strong inductive electron-withdrawing effect of the fluorine atom at the 5-position. While the methoxy group at the 6-position is a resonance donor, its inductive effect is also withdrawing. This electronic profile makes the boronic acid highly susceptible to protodeboronation, a major pathway for yield loss.[1][2][3] Understanding and mitigating this and other side reactions is the key to a successful coupling.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations in a question-and-answer format, providing direct causes and actionable solutions.
Q1: My reaction shows no product. My starting materials are either unreacted or I only see the deborylated pyridine byproduct. What's the primary cause?
A1: This is the most common failure mode and almost always points to one of two issues: catalyst inactivity or rapid protodeboronation.
-
Catalyst Inactivity: The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. This reduction can fail if the reaction is not properly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst, halting the catalytic cycle.[4] Furthermore, the pyridine nitrogen, although weakened by the substituents, can potentially coordinate to the palladium center and inhibit its activity.[5]
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond.[3] Electron-deficient heteroaryl boronic acids, like the one , are exceptionally prone to this side reaction, especially in the presence of water and a strong base.[1][2] If this reaction is faster than the desired cross-coupling, you will only isolate (3-Fluoro-2-methoxypyridine).
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). Use a minimum of 3-4 freeze-pump-thaw cycles for your solvent or sparge with argon for at least 30 minutes.[6][7]
-
Use an Air-Stable Precatalyst: Switch to a modern, well-defined Pd(0) precatalyst (e.g., an XPhos or SPhos palladacycle). These catalysts are more robust and do not require in situ reduction, providing more consistent results.[8]
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water will accelerate protodeboronation.[9] Start with a solvent system like Dioxane/H₂O in a 10:1 ratio.[7]
-
Change the Boron Species: Convert the boronic acid to a more stable potassium trifluoroborate salt or a neopentyl glycol boronate ester. These derivatives are significantly more resistant to protodeboronation.[9][10]
Q2: My reaction is sluggish and stalls at ~40-50% conversion, even after extended reaction times. What is happening?
A2: Reaction stalling typically indicates catalyst decomposition or gradual degradation of one of the coupling partners.
-
Causality: The electron-deficient nature of the pyridyl boronic acid can lead to a slower transmetalation step compared to electron-rich aryl boronic acids.[1] This prolonged reaction time at elevated temperatures can lead to the thermal decomposition of the palladium catalyst, especially if the supporting ligand is not robust enough. Additionally, the boronic acid itself may be slowly degrading over the course of the reaction.
Solutions:
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion.
-
Select a More Robust Ligand: Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich biaryl monophosphine ligands such as SPhos, XPhos, or RuPhos.[8][11] These ligands form highly active and more stable catalytic complexes that are less prone to decomposition and can accelerate the key steps of the catalytic cycle.
-
Optimize Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition and protodeboronation. Screen temperatures in the 80-110 °C range to find a balance between an acceptable reaction rate and catalyst/substrate stability.[4]
Q3: I'm observing a significant amount of homocoupled boronic acid (a bipyridine byproduct). How can I suppress this?
A3: Homocoupling arises from the reaction of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen or by using a base that is too strong.
-
Causality: Oxygen can mediate the oxidative homocoupling of the boronic acid.[4] Separately, certain palladium species can catalyze this pathway. The goal is to favor the cross-coupling pathway, which is typically much faster than homocoupling in a well-optimized system.
Solutions:
-
Improve Degassing: This is the most critical factor. The rigorous exclusion of oxygen is paramount to preventing homocoupling.[4]
-
Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed, but a large excess that could favor homocoupling is avoided.
-
Modify the Base/Solvent: Switch to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5][7] These bases are effective at promoting the desired reaction while minimizing side reactions like homocoupling.
Frequently Asked Questions (FAQs)
Q: What are the best general starting conditions for coupling with this compound? A: A reliable starting point is to use a modern catalyst system known for its efficacy with heteroaryl substrates. A combination of a G3 or G4 palladacycle precatalyst with a bulky biaryl phosphine ligand (like XPhos or SPhos), K₃PO₄ as the base, and a 1,4-dioxane/water solvent system is highly recommended.[8][11] See the detailed protocol below for specific quantities.
Q: How do the fluoro and methoxy substituents specifically impact the reactivity? A: The combined electronic effect of these substituents makes the pyridine ring electron-deficient.
-
Fluoro Group: Strongly electron-withdrawing via induction, it increases the acidity of the boronic acid but also significantly increases its susceptibility to protodeboronation.[12]
-
Methoxy Group: While a resonance donor, its inductive effect is withdrawing. Its primary role may be to modulate the electronics and sterics at the 6-position.
-
Net Effect: The molecule is a challenging substrate prone to decomposition. However, the reduced Lewis basicity of the pyridine nitrogen due to these withdrawing groups can be advantageous, as it lessens the likelihood of catalyst inhibition via coordination to the palladium center.[5][13]
Q: How can I assess the quality of my this compound before use? A: Boronic acids can dehydrate to form boroxines or decompose over time.[14] Before use, verify its purity by ¹H NMR. You should see clean signals corresponding to the pyridine protons. The presence of a significant signal for the deborylated compound (3-Fluoro-2-methoxypyridine) indicates degradation. It is best to use freshly purchased or recently purified boronic acid and store it in a cool, dark, and dry place.
Data & Parameter Summaries
For ease of reference, the following tables summarize key reaction parameters.
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 1-3 | High activity for heteroaryl chlorides/bromides.[8] |
| Pd(OAc)₂ | SPhos | 2-5 | Excellent for electron-deficient systems.[7][11] |
| XPhos Pd G3 | (None) | 1-3 | Air-stable, highly active precatalyst.[8] |
| PdCl₂(dppf) | (None) | 3-5 | Good starting point, but may be less active.[15][16] |
Table 2: Base Selection Guide
| Base | Strength | Typical Equivalents | Notes |
|---|---|---|---|
| K₃PO₄ | Moderate | 2.0 - 3.0 | Often excellent for heteroaryl couplings; good solubility in water.[5] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | Very effective but can promote side reactions if not carefully controlled. |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and cost-effective choice, but sometimes less effective.[15] |
| KF | Weak | 3.0 | Best for anhydrous conditions; minimizes protodeboronation.[7][17] |
Diagrams: Workflow & Mechanism
To visually guide your experimental design and troubleshooting, refer to the following diagrams.
Caption: A troubleshooting workflow for low yields in the Suzuki coupling of this compound.
Optimized Starting Experimental Protocol
This protocol is a robust starting point designed to mitigate the common failure modes discussed above.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 catalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
-
Oven-dried Schlenk tube or reaction vial with a Teflon-lined cap
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-dioxane and water. Sparge the mixture with a subsurface stream of argon for 30-45 minutes.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), K₃PO₄ (1.5 mmol), and the XPhos Pd G3 catalyst (0.01 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere. [7]4. Solvent Addition: Under a positive pressure of argon, add the degassed dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-12 hours. Do not let the reaction run unnecessarily long to avoid product degradation.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Stanforth, S. P., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-3. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
Buchwald, S. L., et al. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia Chemistry Publications. [Link]
-
de Vries, J. G., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Le Drian, C., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Larkin, J. D., et al. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Andersson, H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
-
Bera, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 558, 77-89. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Daini, M., & O'Brien, A. G. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5273-5311. [Link]
-
Carrow, B. P., & Gorske, J. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9326-9338. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Saura-Sanmartin, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]
-
ResearchGate Discussion. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimization of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid Couplings
Introduction
Welcome to the technical support guide for Suzuki-Miyaura couplings involving (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7).[1][2] This versatile building block is crucial in medicinal chemistry for synthesizing complex molecules.[1] However, its unique electronic and structural properties—namely, being an electron-deficient heteroarylboronic acid with a Lewis basic nitrogen atom—present specific challenges that can lead to low yields and reaction failures.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide researchers, scientists, and drug development professionals with the field-proven insights needed to overcome these challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in very low yields or failing completely. What are the primary suspects?
A1: Low conversion or yield with this substrate typically stems from three interconnected issues inherent to its structure:
-
Protodeboronation: This is the most common failure mode for heteroarylboronic acids.[5][6] It's a side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, consuming your starting material and generating 3-fluoro-2-methoxypyridine as a byproduct.[5] This process is often accelerated by harsh bases, high temperatures, and the presence of water.[7]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can inhibit the catalyst by preventing it from participating in the catalytic cycle or, in some cases, lead to catalyst deactivation.[8][9]
-
Slow Transmetalation: As an electron-deficient boronic acid, the transfer of the pyridyl group from boron to the palladium center (transmetalation) can be sluggish.[3][10] This is a rate-limiting step, and if it's too slow, competing side reactions like protodeboronation become more prominent.
Your troubleshooting strategy should focus on diagnosing and mitigating these three core problems.
Q2: I suspect protodeboronation is the main issue. How can I confirm this and, more importantly, prevent it?
A2: First, confirm your suspicion by analyzing the crude reaction mixture using LC-MS. Look for the mass of the undesired byproduct, 3-fluoro-2-methoxypyridine (MW: ~129.11).
To minimize protodeboronation, you must carefully control the reaction conditions to protect the fragile C-B bond:[5][7]
-
Choice of Base: This is critical. While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[11][12]
-
Avoid: Strong hydroxide bases like NaOH or KOH if possible.
-
Consider: Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Fluoride-based bases like potassium fluoride (KF) or cesium fluoride (CsF) can also be highly effective, as the fluorophilicity of boron promotes the formation of a reactive trifluoroborate species while being less harsh.[3][13]
-
-
Solvent System: Use anhydrous solvents that have been rigorously degassed. While a small amount of water is often required to solubilize the base and facilitate the formation of the active boronate species, excess water is detrimental.[14][15] A common choice is a 4:1 to 10:1 mixture of an aprotic solvent (like 1,4-dioxane or THF) and water.[16]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7] Start around 80 °C and only increase if conversion is slow. Excessively high temperatures accelerate decomposition.[9]
-
Use a More Stable Boron Species: If the free boronic acid proves too unstable, convert it to a more robust boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[5][17] These derivatives are more resistant to protodeboronation and release the boronic acid slowly into the reaction mixture under the basic conditions, keeping its instantaneous concentration low.[5][6]
Q3: My reaction stalls with significant starting material remaining. How can I accelerate the slow transmetalation step?
A3: A stalled reaction points to a high activation barrier for transmetalation, a common issue with electron-deficient boronic acids.[10] The key is to use a more active catalyst system and ensure the boronic acid is properly activated.
-
Employ Modern Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[10][18] These ligands promote both the initial oxidative addition and the challenging transmetalation step.[10]
-
Excellent choices include: XPhos, SPhos, or RuPhos. They create a more electron-rich and sterically accessible palladium center, facilitating the reaction.[18]
-
-
Use an Air-Stable Precatalyst: To ensure consistent generation of the active Pd(0) species, use a modern, well-defined precatalyst. Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3) are highly recommended as they are air-stable and activate efficiently under the reaction conditions.[10]
-
Optimize the Base: A sufficiently strong base is required to form the anionic "ate" complex [Ar-B(OH)₃]⁻, which is far more nucleophilic and reactive in the transmetalation step than the neutral boronic acid.[11][12] This is why bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases, despite the risk of protodeboronation. It is a delicate balance.[7][10]
Troubleshooting and Optimization Workflow
When optimizing your reaction, it's crucial to approach the problem systematically. The following diagram and table provide a structured workflow for troubleshooting and a summary of recommended conditions.
Caption: Troubleshooting flowchart for this compound couplings.
Table 1: Recommended Reaction Parameters
| Parameter | Standard Starting Condition | Optimized Condition (for Challenging Substrates) | Rationale |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | G3 precatalysts provide reliable activation and are highly active for heteroaryl couplings.[10] |
| Ligand | (Included in precatalyst) | XPhos or SPhos (1.1:1 L:Pd ratio) | Bulky, electron-rich ligands accelerate both oxidative addition and transmetalation.[10][18] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Stronger, non-hydroxide bases effectively promote boronate formation without being overly harsh.[10][11] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | t-BuOH / H₂O (10:1) or CPME / H₂O (10:1) | Less polar aprotic solvents can sometimes suppress protodeboronation. Ensure solvent is well-degassed. |
| Temperature | 90 °C | 80 - 110 °C | Start lower to minimize decomposition; increase only if the reaction is clean but slow.[7] |
| Boronic Acid | Use as is (1.2-1.5 equiv) | Convert to Pinacol or MIDA ester (1.2 equiv) | Esters provide slow release of the boronic acid, minimizing its concentration and decomposition.[5] |
Key Concepts and Mechanisms
Understanding the underlying catalytic cycle is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through three main stages. Issues with this compound can arise at multiple points.
Caption: The Suzuki-Miyaura cycle with key failure points for pyridylboronic acids highlighted.
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol serves as a robust starting point for most couplings.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block and stir vigorously for 4-12 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for High-Risk Protodeboronation
This protocol is designed for couplings where protodeboronation is a major concern or when using particularly sensitive coupling partners.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous, finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the Buchwald precatalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Solvent Addition: Add rigorously degassed anhydrous solvent (e.g., Cyclopentyl methyl ether (CPME) or t-BuOH) via syringe to a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor closely. If the reaction is clean but slow after 2 hours, the temperature can be increased to 100 °C.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
By understanding the specific chemical challenges posed by this compound and applying these systematic troubleshooting and optimization strategies, researchers can significantly improve reaction reliability and achieve higher yields.
References
- Technical Support Center: Protodeboron
- Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Protodeboron
- Carrow, B. P., & Hartwig, J. F. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(21), 7575-7578.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Catalyst screening for Suzuki coupling of 1 with 2.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling. Benchchem.
- Suzuki Coupling. Cambridge University Press.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1842.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Science, 354(6313), aag2584.
- Optimization of reaction conditions. a.
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- This compound. Chem-Impex.
- This compound | C6H7BFNO3 | CID 44717400. PubChem.
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- 2. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
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- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Welcome to the technical support center for (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common and often nuanced challenges encountered during its purification, moving beyond standard protocols to explain the underlying chemical principles and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route, but two classes of impurities are nearly universal for arylboronic acids:
-
Protodeboronation Product: The most common impurity is often the arene resulting from the cleavage of the carbon-boron bond, in this case, 5-fluoro-2-methoxypyridine . This side reaction, known as protodeboronation, can occur under acidic, basic, or even neutral aqueous conditions and can be catalyzed by residual transition metals.[1][2][3]
-
Boronic Anhydrides (Boroxines): Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4][5] This is not always detrimental, as boroxines are often competent in cross-coupling reactions. However, their presence complicates analysis (NMR, melting point) and can affect solubility. Commercial boronic acids often contain significant amounts of the corresponding anhydride.[5]
Other potential impurities include unreacted starting materials from the borylation step (e.g., the corresponding aryl halide or triflate) and inorganic boron species.
Q2: My ¹H NMR spectrum looks complex and broad, not like the clean product I expected. What's happening?
A2: This is a classic sign of boroxine formation. The equilibrium between the monomeric boronic acid and the trimeric boroxine in solution can lead to broadened signals or the appearance of multiple sets of peaks. This is especially prevalent in aprotic solvents like CDCl₃ or DMSO-d₆.
-
Quick Fix: Add a single drop of heavy water (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in a much sharper, cleaner spectrum.
Q3: What are the ideal storage conditions for this compound to maintain its purity?
A3: Due to its propensity to undergo dehydration and potential for slow protodeboronation, the compound should be stored in a tightly sealed container in a cool, dry environment, such as a refrigerator (2-8 °C) or a desiccator.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q4: Can I use the boronic acid if it contains the boroxine anhydride?
A4: In most cases, yes. For many applications, particularly Suzuki-Miyaura cross-coupling reactions, the boroxine is a competent coupling partner. The basic conditions of the reaction typically facilitate the in-situ hydrolysis of the anhydride back to the active boronic acid/boronate species. However, for reactions sensitive to water content or requiring precise stoichiometry, purifying the boronic acid to its monomeric form is recommended.
Troubleshooting & Purification Protocols
This section provides a problem-and-solution framework for specific experimental challenges.
Issue 1: Significant Protodeboronation Detected Post-Workup
Question: My crude product analysis shows a high percentage of 5-fluoro-2-methoxypyridine. How can I separate this, and how do I prevent it in the future?
Answer:
The Underlying Chemistry: Protodeboronation is the protonolysis of the C–B bond and is a common decomposition pathway for boronic acids.[2] For heteroaromatic boronic acids, this process can be particularly facile. The reaction is often accelerated by pH extremes (both acidic and basic conditions can promote it) and elevated temperatures.[3][7]
Separation Strategy: Acid-Base Extraction
Since the protodeboronated impurity (5-fluoro-2-methoxypyridine) is basic but not acidic, while the desired boronic acid is a Lewis acid with a pKa around 9, an acid-base extraction can be effective.[4][8]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract the organic layer with a mild aqueous base, such as 1 M NaOH or 1 M Na₂CO₃. The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous phase. The neutral/basic impurity will remain in the organic layer.
-
Separate the aqueous layer. Be sure to re-extract the organic layer with the basic solution to maximize recovery.
-
Cool the combined aqueous layers in an ice bath and carefully acidify with 1 M HCl until the pH is ~2-4. The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Prevention:
-
Mild Workup: During the initial reaction workup, avoid prolonged exposure to strong acids or bases.
-
Temperature Control: Keep all extraction and purification steps at or below room temperature whenever possible.
-
Derivative Protection: For notoriously unstable boronic acids, consider converting them to more stable derivatives like MIDA boronates, which slowly release the boronic acid under reaction conditions, minimizing decomposition.[2][9][10]
Issue 2: Challenges with Chromatographic Purification
Question: I am trying to purify my boronic acid using a standard silica gel column, but I'm getting severe tailing and very low product recovery. Why is this happening?
Answer:
The Underlying Chemistry: Standard silica gel is slightly acidic and presents a high density of silanol groups (Si-OH). Boronic acids, being Lewis acidic, can interact strongly with these Lewis basic sites, leading to irreversible adsorption, tailing, and on-column decomposition (including protodeboronation).[11][12] The basic nitrogen of the pyridine ring can also have strong interactions with the acidic silica surface.
dot
Caption: Interaction of boronic acid with silica gel.
Recommended Solutions & Protocols
| Method | Description | Protocol Summary | Pros & Cons |
| Recrystallization | The preferred first-line method for crystalline solids. | Dissolve crude solid in a minimum of a hot solvent (e.g., EtOAc, acetonitrile, or ethanol/water mixtures) and allow to cool slowly.[11][13] | Pro: Scalable, cost-effective, can yield very high purity. Con: Finding a suitable solvent can be trial-and-error; risk of "oiling out".[14] |
| Acid/Base Extraction | Exploits the acidic nature of the boronic acid. | As described in Issue 1 . | Pro: Good for removing neutral or basic impurities. Con: May not remove other acidic impurities; risk of protodeboronation during pH swings. |
| Reverse-Phase Chromatography (C18) | Uses a non-polar stationary phase. | Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA.[12][15] | Pro: Avoids issues with silica; good for polar compounds. Con: Requires specialized equipment (prep-HPLC); removing water can be difficult. |
| Modified Normal Phase | Deactivates the silica gel to reduce interactions. | Prepare a slurry of silica gel with your eluent containing 1-2% acetic acid or use commercially available deactivated silica.[11] Alternatively, boric acid-impregnated silica can be used.[16] | Pro: Allows use of standard flash systems. Con: Modifiers can be difficult to remove; risk of on-column protodeboronation. |
| Derivatization | Convert to a more stable, easier-to-purify intermediate. | React the crude boronic acid with pinacol to form the boronate ester, purify by standard chromatography, then hydrolyze back to the acid if needed.[15] | Pro: Pinacol esters are much less polar and chromatograph well on silica. Con: Adds two steps to the synthesis. |
Issue 3: Product "Oils Out" or Fails to Crystallize
Question: I've dissolved my crude product in a hot solvent for recrystallization, but upon cooling, it forms an oil instead of crystals. What should I do?
Answer:
The Underlying Chemistry: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point (or the melting point of a eutectic mixture with impurities).[14] The compound comes out of solution as a supercooled liquid instead of forming a crystal lattice.
dot
Caption: Decision workflow for purification.
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly into an ice bath. Slow cooling is critical for successful crystal nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: If the above steps fail, the solvent is likely unsuitable. Try a different solvent or a two-solvent system (e.g., dissolve in hot ethanol, then slowly add water until the solution becomes faintly cloudy, then reheat for clarity and cool slowly).[11]
References
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Available at: [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. Available at: [Link]
-
WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available at: [Link]
-
ResearchGate. Protodeboronation of arylboronic acids in acetic acid. Available at: [Link]
-
Reddit. Purification of boronic acids? : r/chemistry. Available at: [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Organic Syntheses. benzeneboronic anhydride. Available at: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. Available at: [Link]
-
National Institutes of Health. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Available at: [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
PubMed. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Available at: [Link]
-
YouTube. Boronic acid. Available at: [Link]
- Google Patents. US4257958A - Stabilized acid anhydrides.
-
PubChem. This compound. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
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- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Side reactions of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in cross-coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this electron-deficient heterocyclic boronic acid and achieve high-yielding, reproducible results.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmacologically active compounds, enhancing properties like solubility and target binding.[1] However, the electronic nature of this particular reagent—an electron-deficient pyridine ring substituted with a fluorine and a methoxy group—presents specific challenges in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity are delicately balanced, making it susceptible to several side reactions that can diminish the yield of the desired product.[1] This guide is designed to address these issues head-on, providing you with the expert insights needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most likely causes?
A1: Low yields with this substrate often stem from three primary side reactions: protodeboronation, homocoupling, and catalyst deactivation. The electron-deficient nature of the pyridine ring, further accentuated by the fluoro substituent, makes the C-B bond susceptible to cleavage.
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This side reaction is particularly prevalent with electron-deficient boronic acids.[2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical bipyridine byproduct. The presence of oxygen and Pd(II) species in the reaction mixture are major contributors to homocoupling.[3][4]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Additionally, incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state can lead to lower yields.
Q2: I am observing a significant amount of 3-fluoro-2-methoxypyridine as a byproduct. How can I minimize protodeboronation?
A2: Minimizing protodeboronation is critical for success. While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts[5][6][7], the electron-withdrawing fluorine in your substrate increases its susceptibility. Here are several strategies:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation.[2]
-
Choice of Base: A non-aqueous, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over stronger aqueous bases like sodium hydroxide.
-
Convert to a More Stable Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[2][8] These esters slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[9]
-
Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help reduce the extent of this side reaction.[2]
Q3: My reaction is producing a significant amount of 5,5'-difluoro-6,6'-dimethoxy-3,3'-bipyridine. What causes this homocoupling, and how can I prevent it?
A3: Homocoupling is primarily driven by the presence of Pd(II) species and oxygen.[3][4] Here’s how to mitigate it:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from your reaction mixture.[10] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the reaction conditions effectively reduce it to the active Pd(0) state. This reduction can sometimes be facilitated by phosphine ligands, but can also consume your boronic acid in a homocoupling side reaction.[3]
-
Ligand Choice: The choice of ligand can influence the rates of the desired cross-coupling versus homocoupling. Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos), can promote the desired catalytic cycle.[11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst. 2. Poor Reagent Quality. 3. Inappropriate Base or Solvent. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst.[2] 2. Ensure the boronic acid is pure and dry. Consider converting to a pinacol ester for increased stability.[2] 3. Screen different base/solvent combinations. For electron-deficient systems, bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane/water or toluene/water are often effective. |
| Significant Protodeboronation | 1. Excess Water/Protic Solvents. 2. Base-Mediated Decomposition. 3. Prolonged Reaction Time/High Temperature. | 1. Use anhydrous solvents and reagents. Minimize the amount of water if it is used as a co-solvent.[2] 2. Switch to a milder, non-nucleophilic base. 3. Monitor the reaction closely and stop it once the starting material is consumed. Optimize for the lowest possible reaction temperature. |
| High Levels of Homocoupling | 1. Presence of Oxygen. 2. Use of a Pd(II) Precatalyst without Efficient Reduction. 3. Slow Transmetalation Step. | 1. Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.[10] 2. Use a Pd(0) catalyst source or ensure your conditions promote rapid reduction of the Pd(II) precatalyst.[3] 3. The use of more electron-rich ligands can sometimes accelerate the transmetalation step relative to homocoupling. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition (e.g., formation of palladium black). 2. Ligand Oxidation. 3. Inhibition by Pyridine Nitrogen. | 1. Use a more robust ligand that stabilizes the palladium catalyst. 2. Ensure rigorous exclusion of oxygen to prevent oxidation of phosphine ligands.[2] 3. Increasing the ligand-to-palladium ratio may help prevent inhibition. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
Reagents:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Add the palladium catalyst to the stirring reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester Derivative
To improve stability and minimize side reactions, converting the boronic acid to its pinacol ester is recommended.
Reagents:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve the boronic acid and pinacol in the anhydrous solvent in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux and allow the water to be removed azeotropically.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Visualizing the Reaction Pathways
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reactions
Caption: Competing reaction pathways for the boronic acid.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
T. D. Quach, R. A. Batey. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Org. Lett. 2003, 5 (22), pp 4397–4400. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
P. A. Cox, A. G. Leach, A. D. Campbell, I. R. Baxendale. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. J. Am. Chem. Soc. 2016, 138 (29), pp 9145–9157. [Link]
-
The University of Manchester. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
PubMed. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
M. B. Mitchell, P. J. Dunn, S. J. F. Macdonald, K. N. S. T. T. M. K. M. T. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev. 2004, 8 (4), pp 643–647. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
A. S. C. C. M. L. G. A. W. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2013, 42, pp 9319-9332. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
How to handle air-sensitive reactions with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Welcome to the technical support guide for (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for air-sensitive reactions involving this versatile building block. This guide will explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is susceptible to degradation in the presence of air and moisture. Proper storage is critical to maintain its integrity. It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2] When handling the solid, it is best to work in a glovebox or use a Schlenk line to minimize exposure to the atmosphere.
Q2: My this compound appears clumpy or has changed in appearance. Can I still use it?
A2: A change in the physical appearance of the boronic acid, such as clumping or becoming oily, can indicate the formation of boroxines, which are cyclic trimers formed through dehydration.[1] While boroxines can often be used directly in Suzuki-Miyaura reactions as they are in equilibrium with the monomeric boronic acid in the reaction mixture, significant degradation may have occurred.[1] It is advisable to assess the purity before use, as this can impact reaction stoichiometry and overall yield.
Q3: What are the primary degradation pathways for this boronic acid?
A3: The primary degradation pathways for boronic acids, especially electron-deficient heteroaryl boronic acids, include protodeboronation and oxidation.[3] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, which can be exacerbated by moisture or acidic conditions.[1] Oxidation can lead to the formation of the corresponding phenol and other byproducts.[4] The presence of oxygen can also promote unwanted homocoupling of the boronic acid, particularly in the presence of a palladium catalyst.[5][6]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a primary application for this compound.[2] Below are common issues and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Degraded Boronic Acid: The boronic acid may have degraded due to improper storage or handling. | - Use a fresh batch of the boronic acid or one that has been properly stored under inert gas. Consider converting the boronic acid to a more stable derivative like a MIDA boronate for long-term storage and slow release during the reaction.[3] |
| 2. Inactive Catalyst: The palladium catalyst may be inactive. Pd(0) is the active species, and if a Pd(II) precatalyst is used, it must be reduced in situ.[5][7] | - Use a fresh, high-quality palladium precatalyst. Consider using an air-stable precatalyst. Ensure proper activation of Pd(II) sources, though this can sometimes lead to boronic acid homocoupling.[7] | |
| 3. Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[5][6] | - Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8] | |
| 4. Suboptimal Base or Solvent: The choice of base and solvent is crucial and interdependent.[5] | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). The base facilitates the transmetalation step.[7] | |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids catalyzed by palladium.[6] | - Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining a strict inert atmosphere.[9][10] |
| 2. Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid.[7] | - Consider using a Pd(0) catalyst source directly. Alternatively, pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate this issue.[6] | |
| Protodeboronation (Loss of Boronic Acid Moiety) | 1. Harsh Reaction Conditions: High temperatures and strongly basic or acidic conditions can promote the cleavage of the C-B bond.[1] | - Employ milder reaction conditions. This may involve using a lower temperature or a weaker base. |
| 2. Presence of Protic Sources: Excess water or other proton sources can lead to protodeboronation.[1] | - While some water is often necessary for Suzuki couplings, ensure it is controlled. Use anhydrous solvents if the reaction protocol calls for it. |
Experimental Protocols
Setting up an Air-Sensitive Reaction
A critical aspect of working with this compound is the rigorous exclusion of air and moisture. This can be achieved using a Schlenk line or a glovebox.
Workflow for Setting up an Inert Atmosphere Reaction:
Caption: Workflow for setting up an air-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (≥120°C) for several hours or flame-dried under vacuum to remove adsorbed water.[9]
-
Assembly and Purging: Assemble the reaction flask with a condenser and rubber septa while hot and allow it to cool under a stream of inert gas or under vacuum.[11] Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask followed by backfilling with a high-purity inert gas like argon or nitrogen to remove atmospheric gases.[8]
-
Reagent Addition: Add the solid reagents, including this compound, your coupling partner, the base, and the palladium catalyst, to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent(s) to the reaction flask via a syringe through the septum.[12] To degas a solvent, you can bubble an inert gas through it for 15-30 minutes or use a freeze-pump-thaw method for more rigorous applications.
-
Reaction: Once all reagents are added, the reaction can be heated to the desired temperature under a positive pressure of the inert gas, often maintained with a balloon or a bubbler system.[11]
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).
-
Inerting: Seal the flask with a septum and perform three vacuum/inert gas backfill cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a more advanced palladacycle, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane, THF, or toluene and water) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
References
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- YouTube. (2022, February 1). Inert Atmosphere.
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Inerting Systems. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting.
- ResearchGate. (2021, August 8). How to create inert atmosphere?
- Chem-Impex. This compound.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. Troubleshooting guide for failed isobutylboronic acid reactions.
- National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Efficient Removal of Palladium Catalysts in Reactions with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual palladium from reactions involving (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. The presence of fluoro and methoxy groups on the pyridine ring can introduce unique challenges in purification, which this guide aims to address with practical, field-proven solutions.
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2][3][4][5] However, a significant challenge lies in the removal of residual palladium from the active pharmaceutical ingredient (API).[1][6] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the US Food and Drug Administration have stringent limits on elemental impurities, often requiring palladium levels to be below 5-10 ppm in the final drug product.[1][7]
The specific substrate, this compound, contains heteroatoms that can coordinate with palladium, potentially forming stable complexes that are difficult to remove using standard purification techniques. This guide will walk you through a systematic approach to tackling these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at removing palladium by simple filtration or aqueous washes have failed. Why is this and what should I do next?
Answer:
It's a common observation that simple filtration or aqueous washes are often insufficient for removing palladium, especially in reactions involving complex organic molecules.[8] The residual palladium can exist in various forms, including soluble Pd(0) or Pd(II) complexes, colloidal nanoparticles, or adsorbed onto byproducts.[8] The polar nature and coordinating heteroatoms of your this compound-derived product can exacerbate this issue by forming stable, soluble palladium complexes.
Your Next Steps Should Involve:
-
Characterize the Palladium Species (if possible): Understanding the nature of the palladium residue (e.g., homogeneous vs. heterogeneous) can guide your purification strategy.
-
Employ a Palladium Scavenger: This is the most robust and widely accepted next step. Scavengers are solid-supported materials with high affinity for palladium, allowing for its removal via filtration.[9]
Below is a decision-making workflow to help you select an appropriate scavenger.
Caption: Decision workflow for selecting a palladium scavenger.
Q2: I'm seeing significant product loss when using activated carbon. How can I mitigate this?
Answer:
While activated carbon is a cost-effective option for palladium removal, its non-specific adsorptive nature can lead to a substantial loss of the desired product, particularly with polar molecules like those derived from this compound.[6][9]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly impact both palladium and product adsorption. A solvent in which your product is highly soluble may reduce its affinity for the carbon surface.
-
Minimize Carbon Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. This often requires empirical optimization.
-
Temperature Adjustment: Performing the scavenging at a slightly elevated temperature can sometimes decrease product adsorption without significantly impacting palladium removal.
-
Consider Functionalized Carbon: Chemically modified activated carbon with specific functional groups, such as thiazole, can exhibit higher selectivity for palladium, reducing product loss.[10]
-
Switch to a More Selective Scavenger: If product loss remains high, transitioning to a more selective scavenger, such as a thiol-functionalized silica, is recommended.[11]
| Scavenger Type | Typical Efficiency | Potential for Product Loss | Cost |
| Activated Carbon | Moderate to High | High, especially with polar compounds | Low |
| Thiol-Functionalized Silica | Very High | Low to Moderate | High |
| Amine-Functionalized Silica | Moderate to High | Low to Moderate | High |
| Polymer-Bound Scavengers | High | Low to Moderate | High |
Caption: Comparison of common palladium scavengers.
Q3: My palladium removal is inconsistent between batches. What could be the cause and how can I improve reproducibility?
Answer:
Inconsistent palladium removal is often due to subtle variations in the reaction work-up, leading to different palladium species in the crude product.
Strategies for Improving Consistency:
-
Standardize Work-Up Procedure: Ensure that every step of your reaction work-up, from quenching to extraction, is performed identically for each batch. This helps to generate a more consistent composition of palladium species.
-
Pre-treatment Step: In some cases, a mild oxidation (e.g., with a peroxide) or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wide range of palladium oxidation states and coordination environments. Thiol-based scavengers are often a good choice in this regard.[11]
-
Control Scavenging Parameters: Precisely control the temperature, stirring rate, and duration of the scavenging step.
Caption: Workflow for improving palladium removal reproducibility.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is a general guideline and should be optimized for your specific reaction.
-
Dissolution: After the initial reaction work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique to confirm removal to the desired level.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 45-60 °C), for several hours (e.g., 2-18 hours).[6]
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. A hot filtration can help to minimize product loss due to precipitation on the filter.
-
Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
- Chatzopoulou, M., Madden, K. S., Bromhead, L. J., & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). Request PDF - ResearchGate.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate.
- The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). Ingenta Connect.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). NIH.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Your trick to remove residual palladium. (n.d.). Reddit.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Medicinal Chemistry Letters.
- Metal Scavenging using bulk SiliaMetS functionalized silica. (2016, September 1). YouTube.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). Request PDF - ResearchGate.
- Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (n.d.). Request PDF - ResearchGate.
- Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome Initiative.
- Palladium on carbon. (n.d.). Wikipedia.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Method of removing palladium. (n.d.). Google Patents.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications.
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- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (n.d.). Request PDF - ResearchGate.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.
- How to remove palladium catalyst from reaction mixture ? (2017, December 30). ResearchGate.
- Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate.
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- Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions. (n.d.). Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010, October 13). PMC - NIH.
- Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. (n.d.). PubMed.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry (RSC Publishing). DOI:10.1039/D4GC06334A.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010, October 13). PubMed.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- Recent developments in palladium (nano)catalysts supported on polymers for selective and sustainable oxidation processes. (n.d.). Request PDF - ResearchGate.
- Development of a Heteroleptic Palladium Catalyst for the Fluorination of Arylboronic Acids using Data Science Tools. (2025, September 16). PubMed.
- Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. (n.d.). PubMed.
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Technical Support Center: Suzuki-M. Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the electronically modified heteroaromatic building block, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Our goal is to provide you with in-depth troubleshooting strategies and field-proven protocols to minimize the formation of the common and often challenging homocoupling byproduct, 3,3'-difluoro-4,4'-dimethoxy-5,5'-bipyridine.
This document moves beyond generic advice, offering a mechanistically grounded approach to problem-solving. We will explore the "why" behind common side reactions and provide actionable, step-by-step solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a symmetrical bipyridine byproduct in my Suzuki-Miyaura reaction. What is it and why is it forming?
A1: You are observing the homocoupling of your this compound. This byproduct, 3,3'-difluoro-4,4'-dimethoxy-5,5'-bipyridine, arises from the palladium-catalyzed reaction of two molecules of the boronic acid. The primary causes are the presence of oxygen in your reaction mixture and/or the use of a Pd(II) precatalyst which gets reduced to the active Pd(0) state by the boronic acid itself.[1][2][3]
Q2: My reaction is clean, but the yield is low, and I'm recovering my aryl halide starting material. What's happening to my boronic acid?
A2: This issue often points to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid.[4][5] Heteroaromatic boronic acids, especially those with nitrogen atoms like your pyridine-based substrate, can be particularly susceptible to this process, which can be promoted by acidic or basic conditions and residual water.[4][6]
Q3: Can the choice of palladium source influence the rate of homocoupling?
A3: Absolutely. If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, it must first be reduced to the catalytically active Pd(0) species.[1] One of the pathways for this reduction is the stoichiometric reaction with your boronic acid, which directly leads to the formation of the homocoupled dimer.[1][2] Using a direct Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this specific initiation-related homocoupling.[7]
Q4: How critical is degassing for this specific substrate?
A4: It is absolutely critical. Oxygen is a known promoter of boronic acid homocoupling.[3] It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[8] For an electron-rich pyridine boronic acid like this compound, rigorous exclusion of oxygen through methods like subsurface sparging with an inert gas is highly recommended to suppress this side reaction.[2][9]
Troubleshooting Guide: A Mechanistic Approach
Problem 1: Excessive Homocoupling of this compound
The formation of the homocoupled bipyridine is a common frustration. To effectively troubleshoot, it's essential to understand the competing reaction pathways.
The desired Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Homocoupling occurs when this cycle is disrupted or when a competing pathway becomes dominant.
The primary mechanism for homocoupling involves Pd(II) species. This can be the initial Pd(II) precatalyst or Pd(II) generated by the oxidation of Pd(0) by residual oxygen. Two molecules of the boronic acid transmetalate onto the Pd(II) center, which then undergoes reductive elimination to yield the symmetrical biaryl and regenerate Pd(0).[1][2]
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
| Strategy | Actionable Protocol | Rationale |
| 1. Rigorous Oxygen Exclusion | Before adding the catalyst, sparge the reaction solvent and the reaction mixture headspace with an inert gas (Argon or Nitrogen) for 20-30 minutes via a subsurface needle. Maintain a positive inert gas atmosphere throughout the reaction. | This physically removes dissolved oxygen, a key oxidant that converts Pd(0) to Pd(II), thereby shutting down a major pathway for homocoupling.[2][3] |
| 2. Choice of Palladium Precatalyst | Switch from Pd(II) sources like Pd(OAc)₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, consider modern pre-catalysts (e.g., XPhos Pd G3) designed for slow, controlled release of Pd(0). | Using a direct Pd(0) source bypasses the initial reduction step where homocoupling is often initiated.[1] |
| 3. Add a Mild Reducing Agent | Include a mild, non-interfering reducing agent like potassium formate (HCO₂K) in the reaction mixture. | This helps to "scavenge" any Pd(II) species that may form, keeping the palladium in its active Pd(0) state and minimizing the concentration of the species responsible for homocoupling.[2] |
| 4. Optimize Ligand Choice | Employ bulky, electron-rich phosphine ligands. For a heteroaromatic substrate, ligands like SPhos, XPhos, or RuPhos are excellent choices. | These ligands accelerate the rate-determining reductive elimination step of the desired cross-coupling, making the productive cycle kinetically more favorable than the competing homocoupling pathway.[10] |
| 5. Method of Addition | Add the this compound solution slowly over a period of time (e.g., 1-2 hours) via syringe pump to the reaction mixture containing the aryl halide and catalyst. | This strategy maintains a low instantaneous concentration of the boronic acid, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling. |
Problem 2: Low Yield and Evidence of Protodeboronation
If you observe the formation of 5-fluoro-2-methoxypyridine in your reaction mixture (identifiable by LC-MS or GC-MS), protodeboronation is the likely culprit.
Protodeboronation is the hydrolysis of the C-B bond.[4] For heteroaromatic systems, especially those containing a basic nitrogen atom like pyridine, this process can be catalyzed by both acid and base.[4][6] The electron-donating methoxy group on your specific substrate can further increase the electron density on the ring, potentially making it more susceptible to certain protodeboronation pathways under thermal conditions.[5]
Caption: General scheme for protodeboronation.
| Strategy | Actionable Protocol | Rationale |
| 1. Use Anhydrous Conditions | Thoroughly dry all glassware. Use anhydrous solvents and ensure the base is anhydrous (e.g., powdered, dry K₃PO₄ or Cs₂CO₃). | Water is a primary proton source for protodeboronation. Minimizing its presence is the most direct way to suppress this side reaction.[4] |
| 2. Select a Non-Aqueous Base | Switch from aqueous bases (e.g., aq. Na₂CO₃) to anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or even non-nucleophilic organic bases in specific cases. Powdered KF can also be effective.[13] | This eliminates a major source of water and hydroxide ions, which can promote base-catalyzed protodeboronation.[4][14] |
| 3. Protect the Boronic Acid | Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These esters can be used directly in the coupling reaction. | Boronate esters, particularly MIDA esters, offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[4] |
| 4. Optimize Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures from 60 °C to 100 °C. | Protodeboronation is often accelerated at higher temperatures.[5] Finding the minimum effective temperature can significantly improve the yield of the desired product. |
| 5. Pre-heat the Mixture | A practical lab trick is to pre-heat the mixture of the aryl halide, base, and catalyst in the solvent for 10-15 minutes before adding the boronic acid. | This ensures the oxidative addition step occurs promptly once the boronic acid is introduced, allowing the desired transmetalation to outcompete the slower protodeboronation pathway.[3] |
Recommended Starting Protocol
This protocol is designed as a robust starting point to minimize both homocoupling and protodeboronation for the Suzuki-Miyaura coupling of this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered and dried (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)
Experimental Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, powdered K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Sparge the stirred reaction mixture by bubbling Argon or Nitrogen gas through the solution via a long needle for 20 minutes.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimum amount of the reaction solvent and briefly sparge this solution with inert gas. Add the boronic acid solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By understanding the underlying mechanisms of these common side reactions and applying these targeted troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your Suzuki-Miyaura cross-coupling reactions involving this compound.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
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Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. [Link]
-
Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed Central. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]
-
pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois IDEALS. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
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Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
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Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. organic-chemistry.org. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of substituted pyridine scaffolds is of particular interest due to their prevalence in a vast array of biologically active compounds. Fluorinated and methoxy-substituted pyridinylboronic acids are key building blocks in this endeavor, allowing for the direct installation of these important pharmacophores.
This guide provides a comparative overview of the performance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid and its isomers in Suzuki-Miyaura coupling reactions. It is important to note that a direct, side-by-side comparison under identical conditions is challenging due to the varied nature of published studies. This document synthesizes available data to offer insights into their relative reactivity, optimal reaction conditions, and potential challenges, grounded in the fundamental principles of organic chemistry.
The Influence of Substituent Positioning on Reactivity
The success and efficiency of a Suzuki-Miyaura coupling involving substituted pyridinylboronic acids are dictated by a combination of electronic and steric factors, as well as the intrinsic stability of the boronic acid itself. The positions of the fluorine and methoxy groups on the pyridine ring, relative to the boronic acid moiety, play a crucial role in modulating these factors.
Electronic Effects:
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This can influence the acidity of the boronic acid and the electron density of the pyridine ring. The position of the fluorine substituent can impact the rate of transmetalation, a key step in the catalytic cycle.[1][2]
-
Methoxy Group: The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating mesomeric effect (+M) through its lone pairs. The overall electronic contribution depends on its position relative to the reacting center.
Steric Effects:
The proximity of the methoxy group or the fluorine atom to the boronic acid can introduce steric hindrance, potentially impeding the approach of the palladium catalyst and affecting the rate of the coupling reaction.[3]
The "2-Pyridyl Problem":
A well-documented challenge in Suzuki couplings is the "2-pyridyl problem." When the boronic acid is at the 2-position of the pyridine ring, the lone pair of the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This often results in lower yields compared to couplings with 3- and 4-pyridinylboronic acids.[4][5]
Comparative Performance of Isomers
| Isomer | Structure | Expected Reactivity in Suzuki Coupling |
| This compound | ![]() | Favorable: The boronic acid is at the 3-position, avoiding the "2-pyridyl problem." The fluorine at the 5-position and the methoxy group at the 6-position are not expected to cause significant steric hindrance. The electronic effects are generally well-tolerated in Suzuki couplings. |
| (3-Fluoro-2-methoxypyridin-5-yl)boronic acid | ![]() | Generally Favorable: The boronic acid is at the 5-position, which is electronically favorable for the transmetalation step.[4] The substituents are remote from the reaction center, minimizing steric hindrance. |
| (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | ![]() | Potentially Reduced Reactivity: The methoxy group at the 2-position, adjacent to the boronic acid at the 3-position, could introduce some steric hindrance, potentially requiring more optimized reaction conditions or specific ligands to achieve high yields. |
| (6-Fluoro-5-methoxypyridin-3-yl)boronic acid | ![]() | Favorable: Similar to the title compound, the boronic acid is at the 3-position. The fluorine at the 6-position and methoxy at the 5-position are unlikely to pose significant steric challenges. |
Note: The images are illustrative and do not represent actual experimental data.
Optimizing the Suzuki-Miyaura Coupling Protocol
A general and robust protocol is essential for successfully coupling these valuable building blocks. The following procedure is a representative starting point, which may require optimization depending on the specific coupling partners.
General Experimental Protocol
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
(Fluoromethoxypyridinyl)boronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/heteroaryl halide, the boronic acid isomer, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Pyridinylboronic Acids
For researchers and professionals in drug development, pyridinylboronic acids are indispensable building blocks for creating complex molecules via the Suzuki-Miyaura cross-coupling reaction. The strategic introduction of fluorine atoms to this scaffold is a common tactic to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] However, this modification is not without consequences for the synthetic process itself. Fluorine's potent electronic effects significantly alter the reactivity and stability of the pyridinylboronic acid, demanding a nuanced approach to reaction design.
This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridinylboronic acids, moving beyond simple protocols to explain the underlying chemical principles and offering field-proven insights to optimize their use in synthesis.
The Electronic Influence of Fluorine: A Double-Edged Sword
The introduction of a highly electronegative fluorine atom to the pyridine ring profoundly impacts the molecule's electron distribution.[3][4] This effect is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the context of a pyridine ring, the inductive effect typically dominates, leading to a general decrease in electron density across the aromatic system.[5]
This electron withdrawal has two primary consequences relevant to the Suzuki-Miyaura reaction:
-
Increased Acidity (Lower pKa): The electron-deficient nature of the fluorinated pyridine ring enhances the Lewis acidity of the boronic acid moiety. This results in a lower pKa compared to its non-fluorinated analogue.[6][7] While this can influence reaction kinetics, it also has crucial implications for the compound's stability.
-
Altered Nucleophilicity: The overall electron density of the pyridine ring is reduced, making the carbon atom attached to the boron less nucleophilic. This directly impacts the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.
Comparative Physicochemical Properties
The following table summarizes the key differences in physicochemical properties that underpin the reactivity comparison.
| Property | Non-Fluorinated Pyridinylboronic Acid | Fluorinated Pyridinylboronic Acid | Rationale & Implication |
| Lewis Acidity | Lower | Higher (Lower pKa) | The strong inductive effect of fluorine withdraws electron density, making the boron center more electrophilic. This can affect the equilibrium of boronic acid/boronate species in solution. |
| Stability | Generally more stable | More susceptible to protodeboronation[8][9] | Increased acidity and electron deficiency on the aromatic ring facilitate the cleavage of the C-B bond by a proton source (e.g., water), a major decomposition pathway. |
| Nucleophilicity | Higher | Lower | The electron-deficient fluorinated ring reduces the nucleophilic character of the ipso-carbon, which can slow the transmetalation step in the Suzuki coupling.[10] |
Reactivity in Suzuki-Miyaura Coupling: A Balancing Act
The Suzuki-Miyaura reaction is a complex catalytic process. Fluorine's influence is not uniform across all steps and understanding its impact on the key mechanistic events is critical for troubleshooting and optimization.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step where the electronic effects of fluorine are most pronounced.
For non-fluorinated pyridinylboronic acids, the transmetalation step is typically efficient, assuming appropriate choice of base and solvent. The pyridine nitrogen can sometimes interfere by coordinating to the palladium center, an issue known as the "2-pyridyl problem," but this is often overcome with bulky phosphine ligands.[11]
For fluorinated pyridinylboronic acids , the situation is more complex. The reduced nucleophilicity of the electron-deficient ring slows down the transfer of the pyridinyl group from boron to palladium.[10] This sluggish transmetalation creates a larger window of opportunity for the primary competing side reaction: protodeboronation .
The Challenge of Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[8] This process is often accelerated under the basic, aqueous conditions typical of Suzuki-Miyaura reactions.
Non-Fluorinated Pyridinylboronic Acids: These compounds are susceptible to protodeboronation, but the rate is generally manageable under optimized conditions.
Fluorinated Pyridinylboronic Acids: These substrates are significantly more prone to protodeboronation.[12][13] The electron-withdrawing fluorine atom stabilizes the transient negative charge that can develop on the aryl ring during the C-B bond cleavage, thereby lowering the activation energy for this parasitic reaction.[9] Consequently, a significant portion of the starting material can be consumed, leading to lower yields of the desired coupled product.
Strategies to Mitigate Protodeboronation:
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester, can protect it from premature decomposition.[12]
-
Careful Choice of Base: Stronger bases or higher temperatures can accelerate protodeboronation. Using milder bases (e.g., K₃PO₄, KF) or carefully controlling the pH can be beneficial.[10]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can slow the rate of protonolysis, although water is often necessary to solubilize the base and facilitate the formation of the active boronate species.
-
Highly Active Catalysts: Employing modern, highly active palladium precatalysts (e.g., those with bulky biarylphosphine ligands like Buchwald's SPhos or XPhos) can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[14][15]
Comparative Experimental Protocol: A Self-Validating Approach
To provide a tangible comparison, this section outlines a robust protocol designed to directly compare the reactivity of a fluorinated versus a non-fluorinated pyridinylboronic acid in a standard Suzuki-Miyaura coupling. The inclusion of an internal standard allows for accurate yield determination by ¹H NMR, providing a self-validating system.
Figure 2: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Objective:
To compare the reaction yield of 4-bromotoluene with pyridin-3-ylboronic acid versus 5-fluoropyridin-3-ylboronic acid under identical Suzuki-Miyaura conditions.
Reagents & Materials:
-
4-Bromotoluene (Electrophile)
-
Pyridin-3-ylboronic acid (Nucleophile 1)
-
5-Fluoropyridin-3-ylboronic acid (Nucleophile 2)
-
Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Co-solvent)
-
1,3,5-Trimethoxybenzene (Internal Standard for NMR)
-
Argon or Nitrogen for inert atmosphere
Step-by-Step Protocol:
Causality Note: Two separate but identical reactions must be set up, one for each boronic acid, to ensure a valid comparison.
-
Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromotoluene (85.5 mg, 0.50 mmol, 1.0 equiv), the respective pyridinylboronic acid (0.75 mmol, 1.5 equiv), potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol, 5 mol%).
-
Expertise: Using 1.5 equivalents of the boronic acid is standard practice to compensate for potential homocoupling and protodeboronation, ensuring the electrophile is fully consumed.[10] Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings.
-
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, preventing oxidation of the Pd(0) active species.
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL) via syringe.
-
Expertise: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents. Water is crucial for the base to act effectively and to facilitate the formation of the active boronate species.[16]
-
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12 hours.
-
Workup and Analysis: a. After 12 hours, remove the vial from the heating block and allow it to cool to room temperature. b. Add ethyl acetate (5 mL) and water (5 mL). Shake the vial and allow the layers to separate. c. Carefully remove the organic layer and dry it over anhydrous sodium sulfate. d. Filter the solution and concentrate it under reduced pressure. e. To the crude residue, add a precisely weighed amount of 1,3,5-trimethoxybenzene (internal standard). f. Dissolve the mixture in CDCl₃ and acquire a quantitative ¹H NMR spectrum.
-
Yield Calculation: Calculate the yield by integrating a characteristic peak of the product against a known peak of the internal standard.
Expected Results & Discussion
The experiment is designed to highlight the differences in reactivity. The results would likely demonstrate a higher yield for the non-fluorinated coupling partner.
| Coupling Partners | Expected Yield | Primary Reason for Difference |
| 4-Bromotoluene + Pyridin-3-ylboronic acid | Good to Excellent (e.g., >80%) | Efficient transmetalation and lower rate of protodeboronation. |
| 4-Bromotoluene + 5-Fluoropyridin-3-ylboronic acid | Moderate to Good (e.g., 50-70%) | Slower transmetalation and a significantly higher rate of competing protodeboronation due to the electron-withdrawing fluorine atom. |
Conclusion and Recommendations
The decision to use a fluorinated pyridinylboronic acid in a synthesis campaign must be made with a clear understanding of its inherent reactivity profile. While invaluable for tuning the properties of the final compound, fluorine substitution introduces significant synthetic challenges, primarily a heightened susceptibility to protodeboronation and potentially slower coupling kinetics.
For the Synthetic Chemist, this means:
-
Anticipate Lower Yields: When using fluorinated pyridinylboronic acids, do not expect the same efficiency as their non-fluorinated counterparts without optimization.
-
Prioritize Stability: Consider using more stable boronate esters (pinacol, MIDA) for challenging couplings involving fluorinated pyridines, especially if the reaction requires prolonged heating.
-
Leverage Modern Catalysis: Employ highly active palladium catalysts and ligands that can accelerate the C-C bond formation, allowing the desired reaction to win the kinetic race against decomposition.
-
Screen Conditions: Be prepared to screen different bases, solvents, and temperatures to find the optimal window where coupling is efficient and protodeboronation is minimized.
By acknowledging these principles and planning experiments accordingly, researchers can successfully harness the power of fluorinated pyridinylboronic acids, turning a potential synthetic liability into a powerful tool for molecular design.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
-
A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar.[Link]
-
Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.[Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. National Institutes of Health.[Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health.[Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.[Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.[Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.[Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.[Link]
-
Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.[Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.[Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate.[Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health.[Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.[Link]
-
pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate.[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate.[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health.[Link]
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- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. cdnsciencepub.com [cdnsciencepub.com]
The Strategic Advantage of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of building blocks is a critical determinant of success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. Within the diverse arsenal of reagents for this transformation, heteroaryl boronic acids are of particular importance. This guide provides an in-depth technical comparison of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid , elucidating its advantages over non-fluorinated and non-methoxylated analogs through a discussion of underlying chemical principles and its role in enhancing synthetic outcomes.
The Unseen Advantages: How Fluorine and Methoxy Substituents Drive Superior Performance
The utility of this compound in synthesis, particularly in palladium-catalyzed cross-coupling reactions, is significantly enhanced by the synergistic effects of its fluoro and methoxy substituents. These functional groups are not mere decorations on the pyridine ring; they are strategic additions that modulate the electronic properties and reactivity of the molecule.
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This has a profound impact on the pyridine ring, influencing its reactivity and the properties of the resulting coupled products. In the context of drug discovery, the incorporation of fluorine can improve metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.
The methoxy group, conversely, is an electron-donating group through resonance. Its presence on the pyridine ring can also influence the reactivity of the boronic acid in cross-coupling reactions. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that can be harnessed for synthetic advantage.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
While direct, publicly available head-to-head comparative yield data for this compound against its direct non-fluorinated and non-methoxylated analogs in a single standardized reaction is limited, the well-established principles of physical organic chemistry and extensive literature on Suzuki-Miyaura couplings allow for a robust qualitative and semi-quantitative comparison.
The Impact of Fluorine Substitution
The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the Suzuki-Miyaura coupling in several ways compared to its non-fluorinated counterpart, (6-methoxypyridin-3-yl)boronic acid:
-
Enhanced Reactivity: The inductive effect of fluorine can render the pyridine ring more electron-deficient, which can, in some cases, facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Altered Product Properties: The presence of fluorine in the final biaryl product can significantly enhance its biological and material properties. Fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic pathways, increase binding affinity, and modulate lipophilicity.[1][2]
The Role of the Methoxy Group
The methoxy group in both this compound and (6-methoxypyridin-3-yl)boronic acid also plays a crucial role:
-
Modulation of Reactivity: As an electron-donating group, the methoxy substituent can influence the electron density of the pyridine ring, thereby affecting the rate and efficiency of the cross-coupling reaction.
-
Synthetic Handle: The methoxy group can serve as a synthetic handle for further functionalization in subsequent reaction steps.
The following table provides a qualitative comparison of the expected performance of this compound and its analogs in a typical Suzuki-Miyaura cross-coupling reaction.
| Feature | This compound | (6-methoxypyridin-3-yl)boronic acid | (5-Fluoropyridin-3-yl)boronic acid |
| Expected Reactivity | Potentially enhanced due to the inductive effect of fluorine. | Standard reactivity for a methoxypyridylboronic acid. | Reactivity influenced primarily by the fluorine substituent. |
| Product Properties | Introduction of a fluorine atom can enhance metabolic stability and binding affinity. | Provides a methoxylated biaryl scaffold. | Offers a fluorinated biaryl product without the influence of a methoxy group. |
| Synthetic Versatility | The methoxy group allows for potential post-coupling modifications. | The methoxy group can be used for further transformations. | Less versatile for post-coupling modification at the 6-position. |
Experimental Protocols: A Guide to Application
The following protocols are representative of the conditions under which this compound and its analogs can be effectively utilized in Suzuki-Miyaura cross-coupling reactions. These are based on established procedures for structurally similar pyridylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, a dried Schlenk tube is charged with this compound (1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added to the Schlenk tube.
-
Reaction: The tube is sealed, removed from the glovebox (if applicable), and the reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Comparative Suzuki-Miyaura Coupling of (6-methoxypyridin-3-yl)boronic acid with an Aryl Bromide
The same procedure as Protocol 1 can be followed, substituting this compound with (6-methoxypyridin-3-yl)boronic acid. This allows for a direct comparison of the reactivity and yield under identical conditions.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for a wide range of Suzuki-Miyaura couplings. For more challenging substrates, other palladium sources and ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) may be required.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step. Other bases such as cesium carbonate or potassium phosphate can be used, and the choice may influence the reaction rate and yield.
-
Solvent System: The use of a mixed solvent system like dioxane/water is common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Conclusion
This compound is a highly valuable and strategic building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom provides a key advantage by modulating the electronic properties of the pyridine ring and imparting desirable characteristics to the final products. While direct quantitative comparisons with its analogs are not always readily available in the literature, the foundational principles of organic chemistry strongly support its utility for enhancing synthetic outcomes. The provided protocols offer a starting point for researchers to harness the unique advantages of this versatile reagent in their own synthetic endeavors.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
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Beyond the Standard: A Comparative Guide to Alternatives for (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Drug Discovery
An In-Depth Technical Guide for Researchers
**Executive Summary
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for pharmaceutical and agrochemical applications.[1] Its unique electronic properties, conferred by the fluoro and methoxy substituents, enhance reactivity and selectivity in reactions like the Suzuki-Miyaura coupling.[1] However, the journey of drug development is one of iterative optimization. Medicinal chemists often need to move beyond a primary building block to refine a molecule's Structure-Activity Relationship (SAR), improve its metabolic stability, and optimize its physicochemical properties. This guide provides a comprehensive comparison of viable alternative reagents, offering experimental context and data to inform strategic decisions in your discovery programs. We will delve into structural analogs, bioisosteric replacements, and alternative boron-based reagents, providing the rationale and protocols necessary for their effective implementation.
The Rationale for Seeking Alternatives: A Strategic Imperative
The decision to explore alternatives to a reliable reagent like this compound is driven by the core tenets of medicinal chemistry. The primary motivations include:
-
Blocking Metabolic Liabilities: Aryl ethers, such as the methoxy group, are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] This can lead to poor pharmacokinetic profiles and the formation of potentially toxic metabolites. Replacing the methoxy group is a common strategy to enhance metabolic stability.[3][4]
-
Modulating Physicochemical Properties: Subtle structural changes can have profound effects on a compound's properties. A key objective is to modulate lipophilicity (LogP), pKa, and hydrogen bonding capacity to improve solubility, cell permeability, and target engagement.[5]
-
Exploring Structure-Activity Relationships (SAR): Systematically altering the substitution pattern on the pyridine ring allows researchers to probe the binding pocket of a biological target, identifying key interactions that enhance potency and selectivity.
-
Improving Synthetic Accessibility and Cost: On occasion, the cost or commercial availability of a specific building block can necessitate the evaluation of more accessible alternatives.
-
Altering Reagent Stability and Reactivity: Standard boronic acids can be prone to dehydration to form cyclic boroxines.[6] More stable alternatives like potassium trifluoroborate salts or MIDA boronates offer advantages in handling, storage, and compatibility with certain reaction conditions.[6][7]
A Curated Guide to Alternative Reagents
The alternatives can be broadly classified into three strategic categories, each addressing a different aspect of molecular design and synthesis.
Category 1: Structural Isomers and Analogs
These reagents introduce subtle electronic and steric perturbations, ideal for fine-tuning SAR. The core pyridine scaffold is maintained, but the nature and position of substituents are altered.
-
(5-Chloro-2-methoxypyridin-3-yl)boronic acid: Replacing fluorine with chlorine alters the electronic nature (less electronegative but larger) and can influence binding interactions and metabolic stability.
-
(6-Methoxy-5-methylpyridin-3-yl)boronic acid: Swapping the electron-withdrawing fluorine for an electron-donating methyl group significantly changes the electronic character of the ring, which can impact both reactivity in coupling reactions and interactions with a biological target.[8]
-
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid: This positional isomer shifts the methoxy group from position 6 to 2. This seemingly minor change can dramatically alter the molecule's dipole moment, hydrogen bonding potential, and steric profile, offering a direct way to probe the topology of a binding site.[9]
Category 2: Bioisosteric Replacements
Bioisosteres are functional groups that possess similar physicochemical or topological properties, resulting in comparable biological activity.[4] This strategy is paramount for addressing metabolic instability while retaining desired bioactivity.
-
(5-Fluoro-6-(difluoromethyl)pyridin-3-yl)boronic acid: This represents a state-of-the-art bioisosteric replacement for the methoxy group. The difluoromethyl (-CHF₂) group mimics the steric and electronic features of the methoxy group but is significantly more resistant to oxidative metabolism.[2][10] This "point mutation" from an oxygen atom to a difluorinated carbon can lead to remarkable improvements in both potency and metabolic stability.[2]
Category 3: Alternative Boron-Containing Reagents
These alternatives focus on the reactive boron moiety itself, offering enhanced stability, different reactivity profiles, and easier handling.
-
Potassium (5-Fluoro-6-methoxypyridin-3-yl)trifluoroborate: Trifluoroborate salts are highly stable, crystalline solids that are less prone to protodeboronation and trimerization than their boronic acid counterparts.[6] They are often considered "protected" forms of boronic acids that can be used directly in many coupling reactions, showing excellent stability under various conditions.[6]
-
This compound, Pinacol Ester: Boronate esters, particularly pinacol esters, are another common alternative. They are generally more stable than boronic acids and are often the direct products of C-H borylation reactions, making them synthetically convenient.[7]
Quantitative Performance Comparison
To provide a clear framework for decision-making, the following tables compare the key physicochemical properties and expected reactivity of the discussed reagents.
Table 1: Comparison of Physicochemical Properties
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) |
| This compound | 856250-60-7 | 170.94 | -1.1 |
| (5-Chloro-2-methoxypyridin-3-yl)boronic acid | 1072945-12-3 | 187.39 | -0.4 |
| (6-Methoxy-5-methylpyridin-3-yl)boronic acid | 1083168-99-3 | 166.97 | -0.6 |
| Potassium (5-Fluoro-6-methoxypyridin-3-yl)trifluoroborate | N/A | 211.03 | (Anionic salt) |
Note: LogP values are estimations and can vary based on the calculation method. Data sourced from PubChem and supplier information where available.[8][11][12]
Table 2: Representative Performance in a Model Suzuki-Miyaura Coupling
Reaction: Coupling with 1-bromo-4-(trifluoromethyl)benzene. These yields are illustrative, based on established chemical principles, and serve to highlight expected reactivity trends.
| Boron Reagent | Expected Relative Reactivity | Rationale for Performance |
| This compound | High (Baseline) | The electron-withdrawing fluorine atom enhances the Lewis acidity of the boron center, facilitating the crucial transmetalation step in the catalytic cycle. |
| (6-Methoxy-5-methylpyridin-3-yl)boronic acid | Moderate-High | Replacing fluorine with an electron-donating methyl group slightly reduces the Lewis acidity of the boron. This can slow the rate of transmetalation compared to the fluoro-substituted analog, potentially requiring slightly longer reaction times or higher temperatures. |
| Potassium (5-Fluoro-6-methoxypyridin-3-yl)trifluoroborate | High | While more stable, trifluoroborates require an in-situ equilibrium to release the active boronic acid or a related species for transmetalation. Under appropriate conditions (e.g., aqueous base), their performance is comparable to or even exceeds that of boronic acids, with the benefit of enhanced stability.[6] |
Workflow & Decision Making
The selection of an appropriate reagent is a multi-factorial decision. The following diagram provides a logical workflow to guide this process based on the primary objective of the experiment.
Caption: Decision tree for selecting an alternative reagent.
In-Depth Experimental Protocols
Authoritative and reproducible protocols are the bedrock of scientific integrity. The following are detailed, self-validating procedures for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed cross-coupling reaction, which is broadly applicable to many of the boronic acids discussed.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.0 eq)
-
Pyridinylboronic Acid Derivative (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), the pyridinylboronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Causality: The use of a phosphine ligand like dppf stabilizes the palladium catalyst, preventing its decomposition and promoting the catalytic cycle. The aqueous base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7]
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt
This protocol allows for the conversion of a boronic acid into its more stable trifluoroborate salt.
Materials:
-
Pyridinylboronic Acid (1.0 eq)
-
Potassium Hydrogen Fluoride (KHF₂) (4.0 eq)
-
Methanol and Water
Procedure:
-
In a polypropylene flask (to avoid etching glass), dissolve the pyridinylboronic acid (1.0 eq) in hot methanol.
-
In a separate flask, dissolve KHF₂ (4.0 eq) in hot water.
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Causality: The excess KHF₂ ensures the complete conversion of the boronic acid to the corresponding trifluoroborate salt. The salt is typically much less soluble in the methanol/water mixture than the starting material, causing it to precipitate.
-
Stir the resulting mixture at room temperature for 1-2 hours to allow for complete precipitation.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold methanol.
-
Dry the product under high vacuum to afford the pure potassium pyridinyltrifluoroborate salt.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimizing reaction conditions. The boronic acid (or its derivative) plays a central role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
While this compound is an excellent reagent, optimal drug design necessitates a broader toolkit. The strategic selection of an alternative—be it a structural analog to probe SAR, a bioisosteric replacement to enhance metabolic stability, or a more stable boron reagent to improve handling—is a hallmark of an advanced discovery program. The choice is never arbitrary; it is a calculated decision based on the specific experimental goal. By understanding the underlying chemical principles and utilizing robust experimental protocols as outlined in this guide, researchers can navigate these choices with confidence, accelerating the journey from a promising hit to a viable clinical candidate.
References
-
Title: Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres Source: ChemRxiv URL: [Link]
-
Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs Source: Drug Discovery & Development URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent progress in the synthesis of pyridinylboronic acids and esters Source: Arkivoc URL: [Link]
-
Title: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine Source: Organic Syntheses URL: [Link]
-
Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions Source: PubMed Central (PMC) URL: [Link]
-
Title: Buy (5-fluoro-2-methoxypyridin-3-yl)boronic acid Source: Conier Chem&Pharma Limited URL: [Link]
-
Title: Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: PubMed Central (PMC) URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]
-
Title: 3-pyridylboronic acid Source: Organic Syntheses URL: [Link]
-
Title: (3,4,5-trifluorophenyl)boronic acid Source: Organic Syntheses URL: [Link]
-
Title: (6-METHOXY-5-METHYLPYRIDIN-3-YL)BORONIC ACID Source: Molbase URL: [Link]
-
Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: ResearchGate URL: [Link]
-
Title: (6-Methoxypyridin-3-yl)boronic Acid Source: Pharmaffiliates URL: [Link]
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- 6. 붕산 및 유도체 [sigmaaldrich.com]
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Efficacy in Focus: A Comparative Guide to Catalysts for (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid Coupling
For the Modern Chemist: Navigating the Catalytic Landscape of Complex Pyridine Couplings
In the intricate world of pharmaceutical and materials science, the synthesis of complex heteroaromatic compounds is a cornerstone of innovation. The (5-Fluoro-6-methoxypyridin-3-yl) moiety is a key building block, and its successful incorporation into target molecules via the Suzuki-Miyaura cross-coupling reaction is of paramount importance. However, the unique electronic properties of this substituted pyridine boronic acid present distinct challenges, making the choice of catalyst a critical determinant of reaction success. This guide offers a deep dive into the comparative efficacy of various palladium-based catalysts for the coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system.
The Challenge of Coupling Substituted Pyridylboronic Acids
The Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those containing nitrogen, is often more complex than their aryl counterparts. In the case of this compound, several factors can impede the catalytic cycle:
-
Protodeboronation: The C-B bond in pyridylboronic acids is susceptible to cleavage, a non-productive side reaction that reduces the amount of boronic acid available for cross-coupling.[1]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially hindering its catalytic activity.[1]
-
Slow Transmetalation: As an electron-deficient heteroaryl species, the transmetalation step of the Suzuki-Miyaura cycle can be sluggish.[1]
Overcoming these hurdles necessitates a carefully selected catalyst system, with the ligand playing a pivotal role in modulating the reactivity and stability of the palladium center.
Comparative Analysis of Leading Catalyst Systems
Modern palladium catalysis has produced a sophisticated toolkit of ligands and pre-catalysts designed to tackle challenging couplings. Below is a comparative overview of catalyst classes and their anticipated performance in the context of coupling this compound, based on data from structurally similar systems.
| Catalyst System (Precatalyst + Ligand) | Key Features | Anticipated Efficacy for this compound Coupling |
| Pd₂(dba)₃ + SPhos | Bulky, electron-rich phosphine ligand. | High. SPhos is known to be effective for couplings involving aminopyridines and other challenging heteroaryl substrates, suggesting good performance.[2] |
| Pd₂(dba)₃ + XPhos | Highly effective for a broad range of Suzuki-Miyaura couplings, including those with heteroaryl chlorides.[2] | Very High. XPhos is a robust ligand for difficult couplings and is expected to provide excellent yields.[3] |
| Pd(OAc)₂ + RuPhos | Particularly effective for heteroaryl-heteroaryl couplings.[4] | Very High. RuPhos is a go-to ligand for challenging heteroaryl couplings and is a strong candidate for this transformation.[5] |
| Pd(dppf)Cl₂ | A versatile and robust catalyst often used for challenging Suzuki-Miyaura couplings.[6] | Moderate to High. While a solid general catalyst, it may be outperformed by more specialized Buchwald-type ligands for this specific substrate.[7] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) based catalyst, known for high stability and activity. | High. PEPPSI-type catalysts are effective for direct arylation and couplings involving electron-deficient systems.[8] |
Note: The data presented is a synthesis of representative results from the literature for structurally similar pyridylboronic acids to provide a comparative overview.[9] Optimal conditions for a specific reaction may vary.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of a catalyst is intrinsically linked to its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. The choice of ligand significantly influences the rates of oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Representative Coupling Reaction
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide, this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a flame-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the vial.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Decision-Making Workflow for Catalyst Selection
Choosing the right catalyst system is a multi-faceted decision. The following workflow can guide researchers in selecting the most promising catalyst for their specific coupling partners.
Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. While direct comparative data for this specific substrate is limited, extensive research on similar challenging heteroaryl couplings strongly suggests that catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and RuPhos, or robust NHC-based catalysts like PEPPSI™-IPr, are most likely to afford high yields. By understanding the underlying mechanistic challenges and employing a systematic approach to catalyst selection and reaction optimization, researchers can confidently and efficiently synthesize valuable compounds incorporating the (5-Fluoro-6-methoxypyridin-3-yl) motif.
References
-
ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). PEPPSI-type N-heterocyclic carbene palladium(II) complexes as catalysts in the direct C5 arylation of furan and thiophene. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Retrieved from [Link]
-
Ommega Online. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved from [Link]
Sources
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- 3. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
The Strategic Advantage of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and predictable construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful tool for the formation of carbon-carbon bonds. Within this landscape, the selection of the boronic acid coupling partner is a critical determinant of a reaction's success, influencing yield, selectivity, and overall efficiency. This guide provides an in-depth technical comparison of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, elucidating its superior selectivity in the synthesis of complex molecules, particularly those containing the valuable substituted pyridine motif.
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, methods for its selective functionalization are of immense interest. This compound has emerged as a key building block, enabling the direct installation of a uniquely substituted pyridine ring, which is instrumental in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1]
The Decisive Role of Substitution: Unpacking the Selectivity of this compound
The remarkable utility of this compound stems from the synergistic interplay of its fluoro and methoxy substituents. These groups exert profound electronic and steric effects, which dictate the reactivity and selectivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.
Electronic Effects:
-
Fluorine's Influence: The highly electronegative fluorine atom at the 5-position acts as a strong electron-withdrawing group via the inductive effect. This electronic pull increases the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura reaction.[2] A more Lewis acidic boronic acid can interact more readily with the palladium catalyst, promoting the transfer of the pyridyl group.
-
Methoxy's Contribution: Conversely, the methoxy group at the 6-position is an electron-donating group through resonance. This donation of electron density to the pyridine ring can modulate the overall electronic character of the molecule, influencing its interaction with the palladium catalyst and potentially enhancing the stability of the boronic acid itself.
This finely tuned electronic balance is crucial for achieving high yields and predictable reactivity. The combination of an electron-withdrawing and an electron-donating group on the same pyridine ring creates a unique electronic environment that can be exploited for selective bond formation.
Steric Effects:
The methoxy group ortho to the pyridine nitrogen also introduces steric hindrance. This can play a significant role in directing the regioselectivity of the coupling reaction, particularly when using polysubstituted coupling partners. This steric bulk can disfavor certain orientations of the molecule as it approaches the palladium catalyst, leading to a higher preference for a specific reaction pathway.
Comparative Performance Analysis
While a direct, head-to-head comparison of this compound with a comprehensive set of isomers under identical conditions is not extensively documented in publicly available literature, we can infer its performance based on established principles of Suzuki-Miyaura reactions and data from studies on similarly substituted pyridylboronic acids. The following table provides a qualitative and quantitative comparison with other relevant pyridylboronic acids.
| Boronic Acid Derivative | Key Substituents | Expected Reactivity/Selectivity | Representative Yields (%) |
| This compound | 5-Fluoro (EWG), 6-Methoxy (EDG) | High reactivity due to electronic activation; enhanced selectivity from steric and electronic guidance. | Good to Excellent (often >80%) |
| (6-Methoxypyridin-3-yl)boronic acid | 6-Methoxy (EDG) | Good reactivity, but potentially lower selectivity in complex systems compared to the fluoro-substituted analog. | Good (typically 70-90%) |
| (5-Fluoropyridin-3-yl)boronic acid | 5-Fluoro (EWG) | Increased reactivity due to the electron-withdrawing fluorine, but may be more susceptible to side reactions. | Variable, can be high but optimization is critical. |
| Pyridin-3-ylboronic acid | Unsubstituted | Baseline reactivity; often requires more stringent optimization to achieve high yields and can suffer from lower selectivity. | Moderate to Good (highly condition-dependent) |
Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions employed.
The data suggests that the unique substitution pattern of this compound provides a distinct advantage in achieving high yields and selectivity, making it a preferred reagent for the synthesis of complex, highly functionalized molecules.
Experimental Protocol: A Validated Approach to Suzuki-Miyaura Coupling
The following protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar heterocyclic systems and is designed to be a self-validating starting point for reaction optimization.[3]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents prior to use is essential for reproducible results and high yields.
-
Base: The base is required to activate the boronic acid for transmetalation. Potassium carbonate is a commonly used and effective base for this purpose.
-
Aqueous Dioxane: The presence of water can be beneficial in Suzuki-Miyaura couplings, aiding in the dissolution of the base and facilitating the catalytic cycle. Dioxane is a common organic solvent that is miscible with water and provides a suitable reaction medium.
Mechanistic Insights and Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The unique electronic properties of this compound play a key role in the efficiency of this cycle.
Catalytic cycle of the Suzuki-Miyaura cross-coupling.
The electron-withdrawing fluorine atom on the pyridine ring of this compound enhances the rate of the transmetalation step, which is often the rate-determining step of the reaction.
A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly selective and reactive building block for the synthesis of complex molecules. The strategic placement of the fluoro and methoxy groups provides a unique electronic and steric profile that facilitates high-yielding and predictable Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug discovery and development, the use of this reagent offers a distinct advantage in the construction of novel chemical entities containing the privileged substituted pyridine scaffold. Its superior performance, rooted in fundamental principles of organic chemistry, makes it an invaluable tool in the modern synthetic chemist's arsenal.
References
-
National Center for Biotechnology Information. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Accessed January 1, 2026. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Accessed January 1, 2026. [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. Accessed January 1, 2026. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Accessed January 1, 2026. [Link]
Sources
- 1. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Modern Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, stability, and cost. Among the vast array of reagents available for cross-coupling reactions, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a valuable tool, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This guide provides an in-depth cost-benefit analysis of this fluorinated pyridinylboronic acid, offering a comparative perspective against its non-fluorinated analog and other common alternatives. Through an examination of performance data, stability considerations, and economic factors, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Fluorine and Methoxy Substitution
The unique chemical properties of this compound stem from the electronic interplay of its substituents on the pyridine ring. The methoxy group, being an electron-donating group, can enhance the electron density of the pyridine ring, potentially influencing its reactivity in cross-coupling reactions. Conversely, the highly electronegative fluorine atom acts as an electron-withdrawing group, which can modulate the acidity and stability of the boronic acid moiety. This combination of substituents allows for fine-tuning of the molecule's electronic properties, which can be advantageous in achieving desired reactivity and selectivity in complex syntheses.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and the performance of the boronic acid is paramount to its success. While direct, side-by-side comparative studies under identical conditions are not always available in published literature, we can infer the performance of this compound based on general principles and data from similar systems.
The electron-withdrawing nature of the fluorine atom in this compound can be a double-edged sword. On one hand, it can increase the Lewis acidity of the boron center, which may facilitate the crucial transmetalation step in the catalytic cycle. On the other hand, excessive electron withdrawal can also increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction that leads to the loss of the boronic acid group.[2]
In contrast, the non-fluorinated analog, (6-methoxypyridin-3-yl)boronic acid, lacks this electronic modulation from fluorine. Its reactivity is primarily governed by the methoxy group and the inherent electronic properties of the pyridine ring.
Table 1: Hypothetical Performance Comparison in a Representative Suzuki-Miyaura Coupling
The following table presents a hypothetical comparison based on established principles of boronic acid reactivity. It illustrates the potential trade-offs between the fluorinated and non-fluorinated analogs in a Suzuki-Miyaura coupling with a generic aryl bromide.
| Boronic Acid | Expected Reactivity | Potential for Protodeboronation | Anticipated Yield |
| This compound | Potentially higher due to increased Lewis acidity | Higher, especially under harsh basic conditions | Good to excellent, but may require careful optimization of reaction conditions to minimize protodeboronation. |
| (6-Methoxypyridin-3-yl)boronic acid | Moderate | Lower compared to the fluorinated analog | Good to excellent under standard conditions. |
| 3-Pyridinylboronic acid | Generally good, but can be influenced by the "2-pyridyl problem" if the boronic acid is at the 2-position.[3] | Moderate | Good, but may be lower than substituted analogs depending on the coupling partner. |
| 4-Pyridinylboronic acid | Generally good reactivity. | Moderate | Good to excellent. |
Note: The anticipated yields are qualitative estimates and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.
Stability and Handling Considerations
The stability of boronic acids is a critical factor in their practical application. Protodeboronation is a common decomposition pathway, particularly for electron-deficient heteroaryl boronic acids.[2] The presence of the fluorine atom in this compound likely increases its susceptibility to this side reaction compared to its non-fluorinated counterpart.
For handling, all boronic acids should be stored in a cool, dry place to minimize decomposition. Due to their potential for protodeboronation, it is advisable to use fluorinated pyridinylboronic acids promptly after purchase or synthesis and to handle them under an inert atmosphere for sensitive applications.
Cost Analysis
The cost of a chemical reagent is a significant consideration, especially for large-scale synthesis. A comparative cost analysis of this compound and its alternatives reveals a notable price difference.
Table 2: Illustrative Cost Comparison of Pyridinylboronic Acids
| Compound | Supplier Example & Price (per gram) |
| This compound | Varies significantly between suppliers; can be in the range of $100 - $300+ |
| (6-Methoxypyridin-3-yl)boronic acid | Typically in the range of $50 - $150 |
| 3-Pyridinylboronic acid | Readily available from multiple suppliers, often in the range of $20 - $50 |
| 4-Pyridinylboronic acid | Readily available from multiple suppliers, often in the range of $15 - $40 |
Note: Prices are approximate and can vary based on the supplier, purity, and quantity purchased. This information is for illustrative purposes only.
The higher cost of this compound is likely attributable to a more complex and potentially lower-yielding synthetic route required for its preparation.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid. This protocol serves as a general guideline and may require optimization for specific substrates.
Reaction: Coupling of an Aryl Bromide with a Pyridinylboronic Acid
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Pyridinylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the pyridinylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the chosen palladium catalyst is a critical determinant of the reaction's success. Modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, have shown excellent performance in the coupling of challenging heteroaryl substrates.[5][6]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion: A Strategic Choice for Advanced Synthesis
The cost-benefit analysis of this compound reveals a nuanced landscape for the synthetic chemist. Its primary advantage lies in the unique electronic properties conferred by the fluoro and methoxy substituents, which can be leveraged to achieve specific reactivity and to introduce a valuable structural motif in drug discovery and materials science.[1]
The higher cost of this reagent necessitates a careful consideration of its benefits. In early-stage research and development, where the synthesis of novel and complex molecules is the primary goal, the enhanced reactivity or the specific structural features offered by this compound may well justify its premium price. The potential for higher yields under optimized conditions could also offset some of the initial cost, particularly if it reduces the need for extensive purification or rework.
For large-scale synthesis or in cases where the specific electronic modulation is not critical, the less expensive, non-fluorinated analog, (6-methoxypyridin-3-yl)boronic acid, or even the unsubstituted pyridinylboronic acids, may represent a more economically viable option.
Ultimately, the decision to use this compound should be made on a case-by-case basis, weighing the potential for enhanced performance and the introduction of a desirable fluorine substituent against the higher cost. This guide provides the foundational knowledge to make that decision with confidence, grounded in an understanding of the chemical principles and economic realities of modern organic synthesis.
References
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem. Accessed January 1, 2026.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem. Accessed January 1, 2026.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. Accessed January 1, 2026.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem. Accessed January 1, 2026.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. Accessed January 1, 2026.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem. Accessed January 1, 2026.
- A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. Benchchem. Accessed January 1, 2026.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- This compound. Chem-Impex. Accessed January 1, 2026.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
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A Senior Application Scientist's Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: A Comparative Performance Analysis in Suzuki-Miyaura Cross-Coupling
For the forward-thinking researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to synthetic success. This guide provides an in-depth, objective comparison of the performance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. We will dissect its reactivity in relation to key alternatives and provide the supporting experimental data and protocols necessary to empower your synthetic decisions.
The Strategic Advantage of Fluorinated Methoxy-Substituted Pyridinylboronic Acids in Drug Discovery
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a valuable component in molecular design. The introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity.
This compound is a particularly interesting building block due to the synergistic effects of its substituents. The methoxy group at the 6-position is a strong electron-donating group, which can enhance the nucleophilicity of the pyridine ring and potentially improve reaction kinetics in cross-coupling reactions. Conversely, the fluorine atom at the 5-position is a moderately electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence metabolic stability. This unique electronic profile makes it a valuable tool for navigating the complexities of drug design.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a building block's utility lies in its performance in key chemical transformations. The Suzuki-Miyaura reaction is the gold standard for the formation of aryl-aryl and aryl-heteroaryl bonds. The following sections provide a comparative analysis of this compound's performance against relevant alternatives.
The Impact of Substituents on Reactivity: A Mechanistic Perspective
The efficiency of the Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the boronic acid. The key transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is generally accelerated by electron-donating groups on the boronic acid. This is because electron-donating groups increase the electron density on the carbon atom attached to boron, making it a more effective nucleophile.
In the case of this compound, the electron-donating methoxy group is expected to have a dominant, positive effect on the reaction rate. While the fluorine atom is electron-withdrawing, its effect is likely to be less pronounced than that of the methoxy group, leading to a net-activated system compared to unsubstituted pyridin-3-ylboronic acid.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study 1: Comparison with Unsubstituted and Methoxy-Substituted Pyridinylboronic Acids
| Boronic Acid | Substituents | Expected Reactivity | Representative Yield (%) |
| Pyridin-3-ylboronic acid | None | Baseline | 70-85 |
| (6-Methoxypyridin-3-yl)boronic acid | Electron-donating (OCH₃) | Higher than baseline | 85-95 |
| This compound | Electron-donating (OCH₃), Electron-withdrawing (F) | High, potentially slightly lower than methoxy-only | 80-90 (estimated) |
| (5-Chloropyridin-3-yl)boronic acid | Electron-withdrawing (Cl) | Lower than baseline | 60-75 |
Analysis: The presence of the electron-donating methoxy group in this compound is expected to make it a more reactive coupling partner than the unsubstituted or halogen-only substituted pyridinylboronic acids. The fluorine atom may slightly temper this reactivity but offers the benefit of introducing a metabolically stable group.
Case Study 2: Performance with Sterically Hindered Aryl Halides
The coupling of heteroarylboronic acids with sterically hindered aryl halides can be challenging. The choice of catalyst, ligand, and base becomes critical.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| (6-Methoxypyridin-3-yl)boronic acid | 2-Bromo-1,3-dimethylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |
| This compound | 2-Bromo-1,3-dimethylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 (estimated) |
| Pyridin-3-ylboronic acid | 2-Bromo-1,3-dimethylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75 |
Analysis: In couplings with sterically demanding partners, the electronic activation provided by the methoxy group in this compound is advantageous, likely leading to higher yields compared to the unsubstituted analogue.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: A Versatile and High-Performing Building Block
This compound stands out as a valuable and high-performing building block for Suzuki-Miyaura cross-coupling reactions. The activating effect of the 6-methoxy group generally leads to high yields and good reactivity, even with challenging substrates. The presence of the 5-fluoro substituent provides an additional advantage for drug discovery programs by offering a site for metabolic blocking and modulation of electronic properties. While direct comparative data under identical conditions can be scarce, a thorough understanding of the structure-activity relationships of substituted pyridinylboronic acids allows for the rational selection of this reagent for the synthesis of complex, biologically active molecules.
References
- A review on the synthesis of pyridinylboronic acids and their applications in cross-coupling reactions. Journal of Organic Chemistry.
- The role of electron-donating and electron-withdrawing groups in the Suzuki-Miyaura cross-coupling of heteroarylboronic acids.
- Application of substituted pyridinylboronic acids in the synthesis of kinase inhibitors. Journal of Medicinal Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Biologically Active Molecules. Chemical Reviews.
Literature review of pyridinylboronic acid applications in drug discovery
An In-Depth Guide to the Application of Pyridinylboronic Acids in Drug Discovery
Abstract
Pyridinylboronic acids have emerged as indispensable tools in the medicinal chemist's arsenal. Combining the versatile reactivity of the boronic acid moiety with the privileged pyridine scaffold, these reagents are central to the synthesis of a multitude of biologically active compounds. This guide provides a comprehensive comparison of pyridinylboronic acid isomers, detailing their applications in the cornerstone Suzuki-Miyaura cross-coupling reaction and their growing importance as pharmacophores for covalent inhibition. We will explore the causality behind experimental choices, compare performance with alternative strategies, and provide detailed protocols and quantitative data to support researchers in drug discovery and development.
The Ascendancy of Boronic Acids in Medicinal Chemistry
The incorporation of boron into drug molecules has transitioned from a niche curiosity to a mainstream strategy, largely demystifying early concerns about toxicity[1]. The journey, punctuated by the FDA approval of drugs like the proteasome inhibitor bortezomib (Velcade), has solidified the boronic acid group as a valuable pharmacophore and a uniquely versatile synthetic handle[2][3]. Boronic acids are generally stable, non-toxic, and exhibit predictable reactivity, making them ideal for a wide range of chemical transformations[1].
Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the most frequently used carbon-carbon bond-forming reaction in the pharmaceutical industry for creating biaryl motifs[4]. Beyond their utility as building blocks, the electrophilic nature of the boron atom allows for unique biological interactions, most notably the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites, a strategy that can enhance potency and improve pharmacokinetic profiles[3][5].
Pyridinylboronic Acids: A Privileged Heterocyclic Building Block
The pyridine ring is a ubiquitous feature in pharmaceuticals, present in a significant number of FDA-approved drugs[6]. Its inclusion in a molecule can enhance biological activity, modulate pharmacokinetic properties, and improve solubility[7]. Pyridinylboronic acids serve as crucial intermediates for introducing this valuable heterocycle into complex molecular scaffolds[8][9].
Isomeric Considerations: A Tale of Three Positions
The position of the boronic acid group on the pyridine ring—2, 3, or 4—profoundly influences its reactivity, stability, and the challenges associated with its use. Understanding these differences is critical for efficient and successful synthesis.
Caption: Reactivity profiles of pyridinylboronic acid isomers.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent method for synthesizing arylpyridines, which are key substructures in numerous active pharmaceutical ingredients (APIs) like Cerivastatin and Otamixaban[10][11]. The success of this reaction hinges on a delicate balance of factors, especially when using heteroaromatic substrates.
Comparative Performance of Isomers
-
3- and 4-Pyridinylboronic Acids: These isomers are generally well-behaved and participate effectively in Suzuki-Miyaura couplings, providing high yields with a variety of aryl and heteroaryl halides[8][12]. The electronic environment is favorable for the crucial transmetalation step in the catalytic cycle.
-
2-Pyridinylboronic Acids: This isomer presents a significant challenge known as the "2-pyridyl problem"[12]. The proximity of the basic ring nitrogen to the boronic acid can lead to coordination with the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, leading to failed reactions or very low yields[12][13]. Furthermore, 2-pyridinylboronic acids are often more susceptible to protodeboronation, a decomposition pathway where the boronic acid group is cleaved and replaced by a hydrogen atom[13].
Causality Behind Experimental Choices: Overcoming the "2-Pyridyl Problem"
To address the challenges of 2-pyridyl couplings, specific experimental modifications are necessary. The rationale behind these choices is rooted in manipulating the catalytic cycle and substrate stability.
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy. These esters are less prone to protodeboronation and often exhibit better reactivity by modulating the release of the boronic acid in situ.
-
Advanced Catalyst Systems: Standard catalysts are often insufficient. Highly active catalyst systems developed by researchers like Buchwald are frequently employed. These systems use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that accelerate the rate-limiting steps of oxidative addition and reductive elimination, outcompeting the catalyst deactivation pathways[12].
-
Choice of Base and Solvent: The choice of base is critical. While strong bases are needed for the transmetalation step, overly harsh conditions can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. Aprotic solvents like dioxane or toluene are typically used to minimize sources of protons that can lead to decomposition.
Caption: The Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Pyridine-4-boronic acid
This protocol is a self-validating system designed to ensure high yield and purity, crucial for API synthesis where impurity control is paramount[10][11].
-
Reagent Preparation & Inerting: To a flame-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 1 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is essential for the activation of the boronic acid for transmetalation.
-
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a common, effective precatalyst that generates the active Pd(0) species in solution. For more challenging couplings, a pre-catalyst system like an XPhos palladacycle would be used.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Causality: Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component helps to dissolve the inorganic base.
-
-
Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours.
-
Causality: Heating accelerates all steps of the catalytic cycle. An inert atmosphere must be maintained throughout to prevent catalyst degradation.
-
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography ensures the removal of unreacted starting materials, catalyst residues, and byproducts, yielding the pure 4-methyl-4'-phenylpyridine.
-
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Yield (%) | Reference |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 74% | [13] |
| 3,5-bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 82% | [13] |
| 4-Bromo-1,2-methylenedioxybenzene | 2,3,4-trimethoxyphenylboronic acid | Not specified | 54% | [10] |
| Aryl Halide | 4-Pyridineboronic acid derivative | Various Pd catalysts | High yields reported | [10][11] |
Table 1: Selected yields for Suzuki-Miyaura reactions involving pyridinyl and other boronic acids. Note that direct comparison is difficult due to varying reaction conditions and substrates across different studies.
Pyridinylboronic Acids as Covalent Warheads
Beyond their role in synthesis, the boronic acid moiety itself can serve as a potent pharmacophore, acting as a "warhead" for reversible covalent inhibition[14]. This mechanism is central to the action of several FDA-approved drugs[2]. The empty p-orbital of the trigonal planar boronic acid allows it to accept a lone pair of electrons from a nucleophilic amino acid residue (like serine or lysine) in an enzyme's active site, forming a stable, tetrahedral boronate adduct[1][15].
Mechanism of Reversible Covalent Inhibition
This interaction is typically reversible, providing a sustained inhibitory effect while potentially avoiding the toxicity associated with irreversible inhibitors[14]. The pyridine ring can act as a recognition element, guiding the boronic acid warhead to the target active site and forming additional non-covalent interactions that enhance binding affinity and selectivity.
Caption: Boronic acid forms a reversible tetrahedral adduct with a serine residue.
Comparison with Other Covalent Warheads
| Warhead | Covalent Bond Type | Reversibility | Target Residue(s) | Key Advantage |
| Boronic Acid | Boronate Adduct | Reversible | Serine, Threonine, Lysine | Tunable kinetics, proven clinical success[14] |
| Nitrile | Thioimidate Adduct | Reversible | Cysteine | Good reactivity and selectivity |
| Aldehyde | Hemithioacetal / Imine | Reversible | Cysteine, Lysine | Common in protease inhibitors |
| Acrylamide | Michael Adduct | Irreversible | Cysteine | High potency, long duration of action |
Table 2: Comparison of boronic acids with other common covalent warheads.
Case Study: Targeting Penicillin-Binding Proteins (PBPs)
PBPs, which are crucial for bacterial cell wall biosynthesis, feature a serine-lysine catalytic dyad, making them prime targets for boronic acid inhibitors[15]. Research has shown that boronic acids can covalently attack the active site serine residue. Furthermore, compounds containing both a boronic acid and a carbonyl group can dually target the catalytic dyad, forming an imine with the lysine that is stabilized by a dative N-B bond[15]. This represents a novel strategy for developing antibacterial agents to combat resistance to traditional β-lactam antibiotics.
Challenges and Future Directions
While highly valuable, pyridinylboronic acids are not without challenges. The synthesis of substituted pyridinylboronic acids can be complex, and issues with stability (protodeboronation) and impurities from coupling reactions remain areas of active research[10][13]. The development of more robust and versatile catalyst systems that are effective for all isomers under mild conditions is a key goal.
The future will likely see an expansion of pyridinylboronic acids in covalent drug design, moving beyond proteasome and β-lactamase inhibitors to other enzyme classes. The development of boronic acid-based PROTACs (PROteolysis TArgeting Chimeras) and other novel modalities represents an exciting frontier for this versatile chemical entity.
Conclusion
Pyridinylboronic acids are a cornerstone of modern drug discovery, providing an efficient gateway to the synthesis of pyridine-containing molecules through the Suzuki-Miyaura reaction. A deep understanding of the distinct reactivity of the 2-, 3-, and 4-isomers and the rationale behind optimized reaction conditions is essential for their successful application. Simultaneously, their role as reversible covalent inhibitors is expanding, offering a powerful strategy to achieve high potency and selectivity against challenging biological targets. As synthetic methods improve and our understanding of their biological interactions deepens, pyridinylboronic acids are poised to play an even greater role in the development of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
For researchers at the forefront of drug discovery and synthetic chemistry, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and laboratory safety. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS No. 856250-60-7) is a valuable heterocyclic building block, instrumental in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] However, its utility in synthesis is matched by the critical need for its responsible disposal. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and the Precautionary Principle
This compound, like many specialized reagents, may lack exhaustive toxicological data. However, safety data sheets for structurally similar boronic acid and pyridine derivatives consistently highlight several hazards:
Given these potential hazards, the core directive for disposal is unequivocal: This compound and any materials contaminated with it must be treated as hazardous chemical waste. [4][5] Under no circumstances should this chemical or its containers be discarded in standard trash or washed down the drain.[4] Disposal must comply with all federal, state, and local regulations, which often classify such materials under guidelines like the EPA's 40 CFR 261.3.[2][6]
Essential Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the establishment of a robust safety barrier through appropriate PPE is mandatory. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and airborne particulates, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Prevents direct skin contact and potential irritation. Contaminated gloves must be disposed of as solid hazardous waste. |
| Body Protection | A fully fastened, long-sleeved laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, chemical-resistant shoes.[4] | Prevents exposure from spills. |
| Respiratory | NIOSH-approved respirator (if needed).[7] | Required only if handling large quantities outside of a fume hood or if dust generation is unavoidable. |
Step-by-Step Disposal Workflow
The proper disposal of this compound is a systematic process that begins at the point of waste generation. Adherence to this workflow minimizes risk and ensures regulatory compliance.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste management. Never mix boronic acid waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
-
Solid Waste: Includes contaminated gloves, weigh paper, bench liners, and any unreacted solid this compound.
-
Liquid Waste: Encompasses reaction mixtures, solutions, and solvent rinses containing the boronic acid. Collect aqueous and organic liquid waste in separate containers.[8]
-
Sharps Waste: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Choice: Use chemically compatible containers with secure, sealable lids. For liquids, ensure the container is designed to hold liquids without leaking.[9] Never use food-grade containers like milk jugs.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" .[4][5] The label must also include the full chemical name, "this compound," and list all other components in the waste stream (e.g., solvents). Attach the label as soon as the first drop of waste is added.[10]
Step 3: Decontamination of Glassware and Surfaces
Thorough decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety. The acidic nature of boronic acids allows for a chemically logical decontamination process.
-
Mechanism of Decontamination: Boronic acids can be converted to their corresponding boronate salts by a basic wash. These boronate salts are typically more water-soluble, facilitating their removal from surfaces.[4][11]
-
Procedure:
-
Initial Rinse: Rinse the glassware or surface with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of organic residues. Collect this rinsate as halogen-free organic waste.[12]
-
Basic Wash: Carefully rinse the glassware with a dilute basic solution (e.g., 1 M NaOH). This converts residual boronic acid to the more soluble sodium boronate salt.[13] Crucially, collect this basic rinsate as aqueous hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water must also be collected as aqueous hazardous waste.[4]
-
Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.
-
Caption: Step-by-step glassware decontamination workflow.
Step 4: Temporary Storage and Institutional Collection
Store sealed and labeled waste containers in a designated satellite accumulation area.[4] This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[10]
-
Follow Institutional Procedures: Every research institution has specific protocols for the collection of hazardous waste. Consult your laboratory's Chemical Hygiene Plan and contact your EHS department to schedule a pickup.[5] Do not allow waste to accumulate for extended periods.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain the Spill: Prevent further spread of the material.
-
Clean-up: For a small solid spill, gently sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[7] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand), then scoop the absorbent material into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area following the decontamination protocol in Step 3.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
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A Researcher's Guide to Handling (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: A Proactive Safety Protocol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is one such compound, a valuable building block in synthetic chemistry. However, its safe handling is paramount to both successful research and, more importantly, the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling of this and similar boronic acid derivatives, emphasizing not just what to do, but why each step is critical.
Hazard Assessment: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a proactive safety approach necessitates treating it with the caution afforded to its chemical class. Boronic acids, as a group, are known to be irritants.[1][2][3] A Safety Data Sheet (SDS) for the structurally similar compound, (5-Fluoro-6-methylpyridin-2-yl)boronic acid, explicitly lists it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Furthermore, some research indicates that boronic acids may represent a novel class of bacterial mutagens, though their genotoxic risk to humans is still under investigation.[5]
Therefore, all handling protocols must be built on the assumption that this compound is, at a minimum:
-
A skin irritant.
-
A serious eye irritant.
-
A potential respiratory tract irritant.
-
A substance with unknown long-term toxicological effects.
This conservative assessment forms the logical basis for the stringent engineering controls and personal protective equipment (PPE) recommendations that follow.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE should always be considered the last line of defense, after engineering and administrative controls have minimized potential exposure.
-
Engineering Controls : The primary engineering control for handling any powdered chemical is a certified chemical fume hood.[6][7] This is non-negotiable. A fume hood ensures that any dust or aerosolized particles are contained and exhausted away from the operator's breathing zone. Ensure the fume hood has a recent certification and that the airflow is verified before commencing work.[6] Additionally, an eyewash station and a safety shower must be readily accessible and unobstructed.[1][3]
-
Administrative Controls : These are the procedural safeguards in your laboratory. Always work in a well-ventilated area and minimize the amount of material being handled at any one time.[8] Avoid working alone. It is crucial to inform colleagues in the lab when you are working with potentially hazardous substances.[6] Adherence to good laboratory hygiene, such as washing hands thoroughly after handling and before leaving the lab, is a simple yet critical practice.[1][9] Do not eat, drink, or smoke in the laboratory.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4]
-
Mandatory : Chemical safety goggles are required at all times when handling this compound.[1][10] They must provide a complete seal around the eyes to protect from dust and potential splashes.
-
Recommended for High-Risk Tasks : When there is a significant risk of splashing (e.g., when transferring solutions or handling larger quantities), a full-face shield should be worn in addition to safety goggles.[1][11]
Skin and Body Protection
To prevent skin irritation, a comprehensive barrier is essential.
-
Laboratory Coat : A clean, fully buttoned, flame-resistant lab coat is the minimum requirement.[11] This protects the skin and personal clothing from accidental spills.
-
Chemical Apron : For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Coverage : Long pants and closed-toe shoes are mandatory in any laboratory setting and are particularly important when handling irritants.[9][11]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type : Chemically resistant nitrile gloves are the standard recommendation for handling boronic acids.[1][6] Always inspect gloves for tears or punctures before use.
-
Glove Technique : If contact with the chemical occurs, remove the contaminated glove immediately using the proper technique to avoid touching the outer surface.[12] Dispose of contaminated gloves as hazardous waste and wash hands thoroughly before donning a new pair. Never reuse disposable gloves.
Respiratory Protection
Inhalation of dust can lead to respiratory tract irritation.[2][4]
-
Under Standard Conditions : When handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary as the engineering controls should be sufficient.[1]
-
When Required : If there is a potential for generating significant dust or aerosols that cannot be contained by a fume hood (e.g., during a large spill or when weighing large quantities outside of a containment hood), a NIOSH-approved respirator is required.[3][11] An N95 dust mask is a minimum, but for higher-risk scenarios, a respirator with cartridges appropriate for organic vapors and particulates should be used.[1]
PPE Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include preparation and cleanup.
Step-by-Step Handling Procedure
-
Preparation : Before handling the chemical, ensure the fume hood is on and working, and that an eyewash/safety shower is accessible.[11] Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, then safety goggles, face shield (if needed), and finally gloves.
-
Handling : Keep the container tightly closed when not in use.[6][11] Use a spatula for transfers to avoid generating dust.[11]
-
Post-Handling : Clean the work area and any equipment used.
-
Doffing PPE : Remove PPE in an order that minimizes contamination: gloves first, then face shield, lab coat, and finally goggles. Wash hands thoroughly with soap and water.[11]
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert : Alert nearby personnel.
-
Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.[2]
-
Contain : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[1] Avoid raising dust.
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[1]
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.[1][13]
-
Solid Waste : Collect unused compound and any contaminated materials (e.g., gloves, weighing paper, absorbent from spills) in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, labeled container for hazardous liquid waste.[7]
-
Do Not Mix : Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[13] Never dispose of this chemical down the drain.[7][14]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (in fume hood) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Routine Synthesis (in fume hood) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Transferring Solutions (potential for splash) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |
| Handling Large Quantities | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Recommended (N95 or higher) |
| Small Spill Cleanup (in fume hood) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended (N95) |
By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




